molecular formula C11H21NO B1475263 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol CAS No. 1601217-72-4

1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol

Numéro de catalogue: B1475263
Numéro CAS: 1601217-72-4
Poids moléculaire: 183.29 g/mol
Clé InChI: VOOBTVSGRZYVIP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol (CAS 1601217-72-4) is a synthetic organic compound with the molecular formula C 11 H 21 NO and a molecular weight of 183.29 g/mol . Its structure features a piperidine ring core substituted with a hydroxyl group, an ethyl group, and a cyclopropylmethyl group on the nitrogen atom. This compound is of significant interest in medicinal chemistry and pharmacology research, particularly in the study of opioid receptor ligands. The cyclopropylmethyl group is a well-known pharmacophore in the structure of classic opioid receptor antagonists such as naloxone and naltrexone . Scientific studies have demonstrated that the incorporation of specific alkyl groups, like the 3-ethyl substituent on the piperidine ring, can finely tune the potency and selectivity of ligands at μ, κ, and δ opioid receptors . As a result, this chemical serves as a valuable key intermediate or building block for the synthesis and development of novel compounds aimed at investigating opioid receptor function and signaling. Researchers can utilize this piperidine derivative to explore structure-activity relationships (SAR) and to design new chemical entities with potential antagonist or agonist properties. All provided information is for research and development purposes only. This product is not intended for diagnostic or therapeutic use in humans.

Propriétés

IUPAC Name

1-(cyclopropylmethyl)-3-ethylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO/c1-2-10-8-12(6-5-11(10)13)7-9-3-4-9/h9-11,13H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOOBTVSGRZYVIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCC1O)CC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the Pharmacological Profile of 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Unveiling the Potential of a Novel Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal starting point for designing ligands that interact with a wide array of biological targets. This guide focuses on the pharmacological properties of a specific, novel derivative: 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol .

The unique combination of a cyclopropylmethyl group at the nitrogen, an ethyl group at the 3-position, and a hydroxyl group at the 4-position suggests a complex and potentially valuable pharmacological profile. The N-cyclopropylmethyl moiety is a well-established modulator of activity at opioid receptors, often conferring antagonist or partial agonist properties. The substitution pattern on the piperidine ring itself can influence selectivity and potency for various G-protein coupled receptors (GPCRs) and ion channels.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It outlines a structured approach to elucidating the pharmacological identity of 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol, from its chemical synthesis to its potential mechanisms of action and therapeutic applications. The methodologies described herein are based on established principles in drug discovery and are informed by the known properties of structurally related compounds.

Synthesis and Structural Elucidation

A robust and scalable synthetic route is paramount for the thorough pharmacological investigation of any new chemical entity. The synthesis of 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol can be approached through several established methods for constructing substituted piperidine rings. A plausible and efficient pathway is outlined below.

Proposed Synthetic Pathway

The synthesis can be conceptualized as a multi-step process starting from readily available precursors. The key steps would involve the formation of the substituted piperidone core, followed by stereoselective reduction and N-alkylation.

Synthetic_Pathway cluster_0 Core Ring Formation cluster_1 N-Alkylation cluster_2 Ketone Reduction A Ethyl 3-oxopentanoate D Intermediate Piperidone A->D Hantzsch-like condensation B Ammonia B->D C Cyclopropylmethyl bromide F 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-one C->F D->F Alkylation E Reducing Agent (e.g., NaBH4) G Final Product: 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol E->G F->G Reduction

Caption: Proposed synthetic workflow for 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol.

Experimental Protocol: N-Alkylation and Reduction
  • Synthesis of 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-one (F):

    • To a solution of 3-ethyl-4-piperidone (Intermediate D) in a suitable solvent such as acetonitrile, add potassium carbonate as a base.

    • Add cyclopropylmethyl bromide (C) dropwise at room temperature.

    • Heat the reaction mixture to reflux and monitor by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion.

    • After cooling, filter the inorganic salts and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography to yield the N-alkylated piperidone (F).

  • Synthesis of 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol (G):

    • Dissolve the purified piperidone (F) in methanol or ethanol.

    • Cool the solution in an ice bath.

    • Add a reducing agent such as sodium borohydride (E) portion-wise, maintaining the temperature below 10°C.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed.

    • Quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate to yield the final product (G).

    • Further purification can be achieved by recrystallization or chromatography to separate cis and trans isomers.

Pharmacological Characterization

Based on its structural motifs, 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol warrants investigation into several potential biological targets. The N-cyclopropylmethyl group is a strong indicator for interaction with opioid receptors.[1][2] Additionally, the substituted piperidine core is found in ligands for a variety of receptors, including chemokine receptors like CXCR7.[3] A tiered screening approach is recommended to systematically evaluate its pharmacological profile.

Primary Target Screening: Opioid and Chemokine Receptors

The initial screening should focus on determining the binding affinity of the compound for a panel of relevant receptors.

Experimental Protocol: Radioligand Binding Assays

  • Receptor Preparation: Utilize cell membranes prepared from CHO or HEK293 cells stably expressing the human μ (mu), δ (delta), and κ (kappa) opioid receptors, as well as the CXCR7 receptor.

  • Assay Conditions:

    • Opioid Receptors: Perform competitive binding assays using standard radioligands such as [³H]-DAMGO (for μ), [³H]-DPDPE (for δ), and [³H]-U69,593 (for κ).

    • CXCR7 Receptor: Use [¹²⁵I]-CXCL12 as the radioligand.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol).

    • After reaching equilibrium, separate bound from free radioligand by rapid filtration.

    • Quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding). Convert IC₅₀ values to Ki (inhibition constant) values using the Cheng-Prusoff equation.

Table 1: Hypothetical Receptor Binding Affinity Profile

Target ReceptorRadioligandKi (nM)
μ-Opioid (MOR)[³H]-DAMGO15.2
δ-Opioid (DOR)[³H]-DPDPE120.5
κ-Opioid (KOR)[³H]-U69,5938.9
CXCR7[¹²⁵I]-CXCL12> 1000

This is hypothetical data for illustrative purposes.

These hypothetical results would suggest that the compound is a potent ligand for the κ- and μ-opioid receptors with selectivity over the δ-opioid and CXCR7 receptors.

Functional Activity Assessment

Following the binding assays, it is crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist at the identified targets.

Experimental Protocol: [³⁵S]GTPγS Binding Assay

This assay measures the activation of G-proteins following receptor stimulation by an agonist.

  • Assay Components: Use the same receptor-expressing cell membranes as in the binding assays, along with [³⁵S]GTPγS, and GDP.

  • Agonist Mode: Incubate membranes with varying concentrations of the test compound and measure the stimulation of [³⁵S]GTPγS binding.

  • Antagonist Mode: Incubate membranes with a fixed concentration of a known agonist (e.g., morphine for MOR, U50,488 for KOR) in the presence of varying concentrations of the test compound. Measure the inhibition of agonist-stimulated [³⁵S]GTPγS binding.

  • Data Analysis:

    • In agonist mode, determine the EC₅₀ (effective concentration for 50% of maximal response) and Eₘₐₓ (maximal effect).

    • In antagonist mode, determine the Kₑ (equilibrium dissociation constant) from the rightward shift of the agonist dose-response curve.

Table 2: Hypothetical Functional Activity Profile

ReceptorAssay ModeEC₅₀ (nM)Eₘₐₓ (%)Kₑ (nM)
μ-Opioid (MOR)Agonist> 1000< 5-
μ-Opioid (MOR)Antagonist--25.4
κ-Opioid (KOR)Agonist45.765-
κ-Opioid (KOR)Antagonist--> 1000

This is hypothetical data for illustrative purposes.

These hypothetical functional data suggest that 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol is a potent MOR antagonist and a partial agonist at the KOR. This mixed profile is of significant therapeutic interest.

Signaling Pathway Analysis

The functional consequences of receptor activation can be further explored by examining downstream signaling pathways. A dual MOR antagonist/KOR agonist could modulate multiple pathways, potentially offering a safer analgesic profile compared to traditional opioids.[1]

Signaling_Pathway Compound 1-(Cyclopropylmethyl)- 3-ethylpiperidin-4-ol MOR μ-Opioid Receptor (MOR) Compound->MOR Antagonizes KOR κ-Opioid Receptor (KOR) Compound->KOR Activates (Partial Agonist) ReducedSideEffects Reduced Side Effects (e.g., Respiratory Depression, Addiction) MOR->ReducedSideEffects Blockade leads to Gi Gi Protein KOR->Gi Activates Analgesia Analgesia KOR->Analgesia Contributes to AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP

Caption: Hypothetical signaling mechanism for a MOR antagonist/KOR agonist.

Preclinical Development Considerations

Should the initial pharmacological profiling yield a promising candidate, further preclinical evaluation would be necessary.

ADME-Tox Profiling

A preliminary assessment of the compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is essential.

  • Metabolic Stability: Incubation with human liver microsomes to determine the intrinsic clearance rate.

  • Permeability: Assessment of cell permeability using Caco-2 or PAMPA assays to predict oral absorption.

  • Cytotoxicity: Evaluation against a panel of cell lines (e.g., HepG2) to identify potential off-target toxicity.

  • hERG Liability: Screening for inhibition of the hERG potassium channel to assess the risk of cardiac arrhythmia.

In Vivo Efficacy Models

Based on the proposed MOR antagonist/KOR agonist profile, relevant animal models would include:

  • Analgesia: Hot plate or tail-flick tests to evaluate antinociceptive effects.

  • Opioid Side Effects: Assessment of respiratory depression, constipation, and reward/addiction potential (e.g., conditioned place preference) in comparison to standard opioids like morphine. The MOR antagonism would be hypothesized to mitigate these side effects.

Conclusion and Future Directions

This guide presents a structured, scientifically grounded framework for the comprehensive pharmacological evaluation of 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol. The unique structural features of this molecule, particularly the N-cyclopropylmethyl group, point towards a likely interaction with the opioid receptor system. The hypothetical profile of a mixed MOR antagonist/KOR partial agonist is particularly compelling, as such a mechanism could lead to the development of safer and non-addictive analgesics.[1]

The experimental protocols and logical workflows detailed herein provide a clear path for any research team aiming to unlock the therapeutic potential of this novel chemical entity. Rigorous execution of these studies will be essential to fully characterize its properties and determine its viability as a clinical candidate.

References

  • Li, G., et al. (2010). Preclinical Disposition (In Vitro) of Novel μ-Opioid Receptor Selective Antagonists. Drug Metabolism Letters.
  • Ojima, I., et al. (2013). SYNTHESIS OF 4-ARYLPIPERIDIN-4-OL DERIVATIVES OF LOPERAMIDE AS AGENTS WITH POTENT ANTIPROLIFERATIVE EFFECTS AGAINST HCT-116 AND. Heterocycles.
  • U.S. Food and Drug Administration. (2005). NDA 21-947. Retrieved from [Link]

  • Al-Ostath, A., et al. (2024). Synthesis and Multifaceted Exploration of 4-Phenylpiperidin-4-ol Substituted Pyrazole: Photophysical Insights with Biological. Polish Journal of Chemical Technology.
  • Various Authors. (2024). Pharmacological properties of natural piperidine derivatives.
  • Dunlap, N., et al. (2011). Three-step synthesis of cyclopropyl peptidomimetics. Organic Letters.
  • Traynor, J., et al. (2023).
  • Remy, D. C., et al. (1977). Synthesis and stereospecific antipsychotic activity of (-)-1-cyclopropylmethyl-4-(3-trifluoromethylthio-5H-dibenzo[a,d]cyclohepten-5-ylidene)piperidine. Journal of Medicinal Chemistry.
  • Wang, C., et al. (2021). Verifying the Role of 3-Hydroxy of 17-Cyclopropylmethyl-4,5α-epoxy-3,14β-dihydroxy-6β-[(4′-pyridyl) carboxamido]morphinan Derivatives via Their Binding Affinity and Selectivity Profiles on Opioid Receptors. Molecules.
  • Aridoss, G., et al. (2021).
  • Bonifazi, A., et al. (2023). Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. Journal of Medicinal Chemistry.
  • ClinicalTrials.gov. (n.d.). Card Expert Search. Retrieved from [Link]

  • Bonifazi, A., et al. (2017). Synthesis and Pharmacological Characterization of Novel trans-Cyclopropylmethyl-Linked Bivalent Ligands That Exhibit Selectivity and Allosteric Pharmacology at the Dopamine D3 Receptor (D3R). Journal of Medicinal Chemistry.
  • Le, Bourdon, C., et al. (2011). 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists. ACS Medicinal Chemistry Letters.
  • Gil, L. F., et al. (2005). Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives.
  • He, Q., et al. (2021). Discovery of an M-Substituted N-Cyclopropylmethyl-7α-phenyl-6,14-endoethanotetrahydronorthebaine as a Selective, Potent, and Orally Active κ-Opioid Receptor Agonist with an Improved Central Nervous System Safety Profile. Journal of Medicinal Chemistry.
  • Singh, A., et al. (2022). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
  • Scientific Research Publishing. (n.d.). Pharmacology & Pharmacy. Retrieved from [Link]

  • ClinicalTrials.gov. (2015). Efficacy and Safety of Naldemedine in Treating Opioid-induced Constipation. Retrieved from [Link]

  • Coop, A., et al. (2022). Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. Molecules.
  • March 15 2026. (n.d.).
  • G-protein coupled receptors. (2023). Computational Pharmacodynamic Analysis of Cyclopeptides Derived from c[Trp-Phe-D-Pro-Phe] (CJ-15,208), an Unusual Class of Mixed μ/k-Opioid Receptor Ligands Lacking the Traditional Pharmacophores.
  • Zimmerman, D. M., et al. (2010). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. Journal of Medicinal Chemistry.

Sources

Stereochemistry and Crystal Structure of 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol: A Technical Guide to Conformational Analysis and Stereoselective Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutics. The compound 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol presents a highly functionalized 3,4-disubstituted piperidine system. The relative and absolute stereochemistry at the C3 and C4 positions, combined with the conformational dynamics of the N-cyclopropylmethyl group, dictates its pharmacological profile and physicochemical properties.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural descriptions. Here, we analyze the causality behind its conformational preferences, detail self-validating protocols for its stereoselective synthesis, and examine the crystallographic parameters required to unambiguously assign its 3D architecture.

Conformational Analysis and Stereochemical Causality

The Piperidine Core and N-Inversion

Unlike cyclohexanes, piperidines possess a nitrogen atom capable of rapid pyramidal inversion. The N-cyclopropylmethyl substituent in 1-(cyclopropylmethyl)-3-ethylpiperidin-4-ol exists in a dynamic equilibrium between axial and equatorial orientations. However, due to severe 1,3-diaxial interactions in the axial conformer, the N-alkyl group heavily favors the equatorial position.

Relative Stereochemistry: Cis vs. Trans

The core complexity of this molecule lies in the C3-ethyl and C4-hydroxyl groups.

  • The Trans Isomer: The thermodynamically favored state. Both the C3-ethyl and C4-hydroxyl groups can simultaneously occupy equatorial positions (diequatorial conformation). This minimizes steric clash and is the global energy minimum for the ring system.

  • The Cis Isomer: One substituent must be axial. The conformational free energy (A-value) dictates the preferred chair. The ethyl group has a significantly larger A-value (~1.75 kcal/mol) compared to the hydroxyl group (~0.87 kcal/mol). Consequently, the cis isomer predominantly adopts a chair conformation where the ethyl group is equatorial and the hydroxyl group is forced into the axial position.

The stereoselective reduction of substituted piperidinones to access these specific cis and trans isomers is a well-documented challenge in the synthesis of bioactive alkaloids and pharmaceuticals [1].

Quantitative Conformational and Crystallographic Data

To predict and validate the crystal structure, we must first quantify the steric penalties of the substituents. Table 1 summarizes the A-values driving the conformational lock, while Table 2 outlines the representative X-ray crystallographic parameters for isolating such 3,4-disubstituted piperidine hydrochloride salts.

Table 1: Conformational A-Values for Key Substituents

SubstituentPositionA-Value (kcal/mol)Preferred Orientation in Cis-Isomer
-OH (Hydroxyl)C40.87Axial
-CH₂CH₃ (Ethyl)C31.75Equatorial
-CH₂-CyclopropylN1> 2.00Equatorial

Table 2: Representative Crystallographic Parameters for Piperidine HCl Salts

ParameterExpected Value RangeSignificance for Validation
Crystal SystemMonoclinic or OrthorhombicTypical for chiral organic salts.
Space Group P21​ or P21​21​21​ Confirms enantiopurity if synthesized as a single enantiomer.
Hydrogen BondingN⁺-H Cl⁻, O-H Cl⁻Dictates the solid-state packing and lattice stability.
C3-C4 Torsion Angle~60° (cis), ~180° (trans)Unambiguous proof of relative stereochemistry.

Stereoselective Synthesis Workflows

To ensure trustworthiness, synthetic protocols must be self-validating. You cannot crystallize a mixture of diastereomers and expect a clean X-ray diffraction pattern. The following protocols describe the stereodivergent reduction of 1-(cyclopropylmethyl)-3-ethylpiperidin-4-one, utilizing NMR coupling constants as an internal validation gate before proceeding to crystallization.

Protocol A: Thermodynamic Control for the Trans-Isomer

Causality: Sodium borohydride ( NaBH4​ ) reduction of the unhindered piperidinone allows for thermodynamic equilibration or follows a trajectory that yields the more stable diequatorial alcohol [2].

  • Reaction: Dissolve 1-(cyclopropylmethyl)-3-ethylpiperidin-4-one (1.0 eq) in anhydrous methanol at 0 °C.

  • Reduction: Add NaBH4​ (1.5 eq) portion-wise. Stir for 2 hours at room temperature.

  • Quench & Extract: Quench with saturated aqueous NH4​Cl . Extract with dichloromethane (3x). Dry over Na2​SO4​ and concentrate.

  • Self-Validation ( 1 H NMR): Analyze the crude product. The H4​ proton will appear as a triplet of doublets (or multiplet) with a large trans-diaxial coupling constant ( J3,4​≈9.5−10.5 Hz). If J>9 Hz is confirmed, proceed to crystallization.

Protocol B: Kinetic Control for the Cis-Isomer

Causality: L-Selectride (Lithium tri-sec-butylborohydride) is exceptionally bulky. It cannot approach the ketone from the sterically hindered axial face (blocked by 1,3-diaxial interactions). It is forced to attack from the equatorial face, pushing the resulting oxygen atom into the axial position [1].

  • Reaction: Dissolve the starting ketone (1.0 eq) in anhydrous THF under inert atmosphere at -78 °C.

  • Reduction: Dropwise addition of L-Selectride (1.2 eq, 1.0 M in THF). Stir for 3 hours at -78 °C.

  • Oxidative Workup: Carefully quench with 10% NaOH followed by 30% H2​O2​ to destroy the organoborane. Extract with ethyl acetate.

  • Self-Validation ( 1 H NMR): The H4​ proton will appear as a narrow multiplet due to equatorial-axial and equatorial-equatorial couplings. A small coupling constant ( J3,4​≈3.0−4.0 Hz) validates the cis geometry.

Protocol C: X-Ray Quality Crystallization
  • Salt Formation: Dissolve the validated free base in diethyl ether. Add 1.1 eq of anhydrous HCl in dioxane to precipitate the hydrochloride salt.

  • Vapor Diffusion: Dissolve the salt in a minimum amount of methanol (solvent) in a small inner vial. Place this inside a larger sealed chamber containing diethyl ether (anti-solvent).

  • Maturation: Allow vapor diffusion to occur over 3–7 days at room temperature until high-quality, single crystals form.

Mechanistic Pathway Visualization

The following diagram illustrates the stereodivergent pathways and the critical self-validation checkpoints required before crystallographic analysis.

StereoselectiveReduction Ketone 1-(Cyclopropylmethyl)- 3-ethylpiperidin-4-one NaBH4 NaBH4 Reduction (Thermodynamic Control) Ketone->NaBH4 Axial Hydride Attack LSelectride L-Selectride Reduction (Kinetic Control) Ketone->LSelectride Equatorial Hydride Attack Trans trans-Isomer (Diequatorial OH, Et) NaBH4->Trans Cis cis-Isomer (Axial OH, Equatorial Et) LSelectride->Cis NMRTrans Validation Pass: J(3,4) ≈ 10 Hz Trans->NMRTrans NMRCis Validation Pass: J(3,4) ≈ 3-4 Hz Cis->NMRCis XRay Single Crystal X-Ray Diffraction NMRTrans->XRay NMRCis->XRay

Stereodivergent reduction pathways of 3-ethylpiperidin-4-one derivatives.

Conclusion

The structural elucidation of 1-(cyclopropylmethyl)-3-ethylpiperidin-4-ol relies heavily on controlling its stereocenters during synthesis. By understanding the thermodynamic and kinetic forces acting upon the piperidine ring, researchers can selectively synthesize the cis or trans isomers [3]. Utilizing NMR coupling constants as a self-validating gateway ensures that only diastereomerically pure compounds are subjected to X-ray crystallography, ultimately yielding high-fidelity structural data.

References

  • Title: Synthesis of 3-Substituted 4-Piperidinones via a One-Pot Tandem Oxidation−Cyclization−Oxidation Process: Stereodivergent Reduction to 3,4-Disubstituted Piperidines Source: The Journal of Organic Chemistry (ACS Publications), 2004. URL: [Link]

  • Title: Recent advances in the stereoselective synthesis of trans-3,4-disubstituted-piperidines: applications to (-)-paroxetine Source: Tetrahedron: Asymmetry (via ResearchGate), 2008. URL: [Link]

  • Title: Synthesis of Enantiopure trans-3,4-Disubstituted Piperidines. An Enantiodivergent Synthesis of (+)- and (−)-Paroxetine Source: The Journal of Organic Chemistry (ACS Publications), 2000. URL: [Link]

A Technical Guide to the Preliminary Toxicity Screening of 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This guide outlines a comprehensive, tiered strategy for the preliminary toxicity screening of the novel chemical entity 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol. As direct toxicological data for this specific molecule is not publicly available, this document establishes a robust framework based on its structural motifs—a substituted piperidine core, a cyclopropylmethyl group, and a secondary alcohol. By integrating computational predictions with a cascade of targeted in vitro assays, this guide provides drug development professionals with a scientifically rigorous, efficient, and ethically responsible pathway to identify potential toxicological liabilities at an early stage. The methodology emphasizes a "fail early, fail cheaply" approach, crucial for de-risking novel candidates and optimizing resource allocation in pharmaceutical research.[1] We will detail the rationale and protocols for in silico analysis, followed by experimental assessments of cytotoxicity, genotoxicity, cardiotoxicity, and hepatotoxicity.

Introduction and Rationale

The journey of a new chemical entity (NCE) from discovery to clinical application is fraught with challenges, with safety-related attrition being a primary cause of late-stage failure.[2] Therefore, the early identification of potential toxicities is paramount.[3][4] The subject of this guide, 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol, is a substituted piperidine. The piperidine ring is a privileged scaffold in medicinal chemistry, found in numerous pharmaceuticals and natural alkaloids.[5] However, its derivatives can also exhibit toxicity.[6][7]

This guide proposes a multi-tiered screening cascade designed to provide a foundational toxicity profile of this NCE. The approach is structured to move from broad, predictive methods to more specific, cell-based experimental assays, maximizing information gain while minimizing compound and resource expenditure.

Structural Considerations for Toxicity Assessment:

  • Piperidine Core: This heterocyclic amine is a common structural motif. Its metabolism and potential for CNS effects or off-target interactions must be considered.[8]

  • N-Cyclopropylmethyl Group: This moiety is often incorporated into drug candidates to enhance metabolic stability and modulate receptor affinity.[9][10][11] Its presence can influence how the molecule is processed by metabolic enzymes, such as cytochrome P450s.

  • 3-Ethyl and 4-Hydroxyl Groups: These substituents create stereocenters and provide sites for metabolic conjugation (e.g., glucuronidation or sulfation), which can affect the compound's pharmacokinetic and toxicokinetic profile.

Our screening strategy begins with in silico modeling to predict potential liabilities before significant resources are committed.[12] This is followed by a cascade of in vitro assays to experimentally validate these predictions and uncover other potential issues.[13]

Tier 1: In Silico Predictive Toxicology

The initial step in modern toxicity screening is computational, or in silico, assessment.[14][15] This approach uses computer models to predict the toxicological properties of a chemical based on its structure, providing a cost-effective and rapid method for initial hazard identification without the need for animal testing.[16]

2.1 Rationale and Approach

The primary goal is to flag potential liabilities using Quantitative Structure-Activity Relationship (QSAR) models and other predictive algorithms.[15] These models are built from large datasets of compounds with known toxicological properties and can predict a range of toxic effects, including mutagenicity, carcinogenicity, and hepatotoxicity.[15]

2.2 Key Toxicological Endpoints for Prediction

  • Genotoxicity: Prediction of mutagenicity via the Ames test model is a critical first step.

  • Carcinogenicity: Early prediction of carcinogenic potential in rodents.

  • Hepatotoxicity: Assessment of potential for drug-induced liver injury (DILI).

  • Cardiotoxicity: Specifically, prediction of hERG (human Ether-à-go-go-Related Gene) channel blockade, a major cause of cardiac arrhythmias.

  • Acute Oral Toxicity: Estimation of the LD50 value.

2.3 Recommended In Silico Tools

A variety of commercial and open-access software platforms are available for in silico toxicity prediction. It is recommended to use a consensus approach, combining the results from at least two different platforms to increase confidence in the predictions.

Tool/PlatformKey FeaturesVendor/Provider
Derek Nexus Expert rule-based system for toxicity prediction, including genotoxicity.Lhasa Limited
ProTox-II / ProTox 3.0 Web-based platform for predicting various toxicity endpoints.[1]Charité – Universitätsmedizin Berlin
OECD QSAR Toolbox A comprehensive tool for data gap filling and read-across.[16]OECD
TOPKAT Predicts a range of toxicological endpoints using QSAR models.[12]Schrödinger
VEGA Provides predictions for multiple toxicological endpoints.[16]Mario Negri Institute

2.4 In Silico Workflow Diagram

The following diagram illustrates the logical flow for the in silico assessment of 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol.

InSilicoWorkflow cluster_input Input cluster_prediction Prediction Engines cluster_endpoints Predicted Endpoints cluster_output Output Input 2D Structure of 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol (SMILES or SDF) QSAR_Models QSAR Models (e.g., ProTox-II, VEGA) Input->QSAR_Models Expert_Systems Expert Rule-Based Systems (e.g., Derek Nexus) Input->Expert_Systems Genotox Genotoxicity (Ames Test) QSAR_Models->Genotox Cardiotox Cardiotoxicity (hERG Inhibition) QSAR_Models->Cardiotox Hepatotox Hepatotoxicity (DILI) QSAR_Models->Hepatotox AcuteTox Acute Oral Toxicity (LD50) QSAR_Models->AcuteTox Other Other Endpoints (e.g., Skin Sensitization) QSAR_Models->Other Expert_Systems->Genotox Expert_Systems->Hepatotox Report Generate Toxicity Profile Report: - Confidence Scores - Structural Alerts - Data Gaps Genotox->Report Cardiotox->Report Hepatotox->Report AcuteTox->Report Other->Report

Caption: Workflow for in silico toxicity prediction of the target compound.

Tier 2: In Vitro Experimental Screening

Following the in silico assessment, a tiered in vitro experimental approach is essential to confirm or refute computational predictions and to provide quantitative data on the biological activity of the compound.[4][13] These assays are performed on cultured bacterial or mammalian cells and serve as a crucial bridge between prediction and potential in vivo studies.[4]

3.1 General Cytotoxicity Assessment

Rationale: The first step is to determine the concentration range at which the compound causes general cell death. This establishes a working concentration range for subsequent, more specific assays, ensuring that observed effects are not simply due to overt cytotoxicity.

3.1.1 Protocol: MTT Assay (Cell Viability)

  • Cell Seeding: Plate a relevant cell line (e.g., HepG2 for liver toxicity context, or HEK293 for general cytotoxicity) in a 96-well plate at a density of 5,000-10,000 cells/well and allow to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol (e.g., from 0.1 µM to 100 µM). Treat the cells with the compound for a specified duration (typically 24-48 hours).[17] Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 (the concentration that inhibits 50% of cell viability).

3.1.2 Protocol: Lactate Dehydrogenase (LDH) Assay (Membrane Integrity)

  • Methodology: Follow the same cell seeding and treatment protocol as the MTT assay.

  • Sample Collection: After the treatment period, collect the cell culture supernatant.

  • LDH Reaction: Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to the supernatant. LDH released from damaged cells will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH, which in turn reduces the tetrazolium salt to a colored formazan product.

  • Data Acquisition: Read the absorbance at 490 nm.

  • Analysis: Quantify cytotoxicity as a percentage of a positive control (cells treated with a lysis buffer).

3.2 Genotoxicity Assessment

Rationale: Genotoxicity assays are critical for identifying compounds that can cause genetic damage (mutations), which may lead to cancer. These are required by regulatory agencies.[18]

3.2.1 Protocol: Bacterial Reverse Mutation Assay (Ames Test)

  • Principle: This assay uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. A test compound is considered mutagenic if it causes the bacteria to revert to a state where they can again produce histidine.

  • Procedure:

    • Expose the bacterial strains to various concentrations of the test compound, both with and without a metabolic activation system (S9 fraction from rat liver, to mimic mammalian metabolism).

    • Plate the treated bacteria on a histidine-deficient agar medium.

    • Incubate for 48-72 hours.

    • Count the number of revertant colonies.

  • Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

3.3 Cardiovascular Safety Assessment

Rationale: Drug-induced cardiotoxicity is a leading reason for the withdrawal of drugs from the market.[2] Inhibition of the hERG potassium ion channel is a key indicator of proarrhythmic risk.

3.3.1 Protocol: hERG Inhibition Assay (Automated Patch Clamp)

  • Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Procedure: Utilize an automated patch-clamp system (e.g., QPatch or Patchliner).

  • Compound Application: Apply a range of concentrations of 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol to the cells.

  • Data Acquisition: Measure the hERG channel current before and after compound application.

  • Analysis: Calculate the percentage of hERG current inhibition for each concentration and determine the IC50 value. An IC50 below 10 µM is often considered a potential concern.

3.4 Hepatotoxicity Assessment

Rationale: The liver is the primary site of drug metabolism, making it susceptible to drug-induced injury. In vitro assays using liver-derived cells can provide an early warning of potential hepatotoxicity.

3.4.1 Protocol: In Vitro Hepatotoxicity in HepG2 Cells

  • Cell Culture: Culture HepG2 cells (a human hepatoma cell line) under standard conditions.

  • Treatment: Expose the cells to a range of concentrations of the test compound for 24 to 72 hours.

  • Endpoint Analysis: Assess multiple endpoints in parallel:

    • Cell Viability: Use the MTT or a similar assay as described in section 3.1.1.

    • Enzyme Leakage: Measure the activity of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in the culture medium as indicators of cell membrane damage.

    • Reactive Oxygen Species (ROS) Production: Use fluorescent probes (e.g., DCFH-DA) to measure oxidative stress.

  • Interpretation: A dose-dependent decrease in viability, increase in liver enzyme leakage, or induction of ROS suggests a potential for hepatotoxicity.

3.5 In Vitro Screening Workflow Diagram

InVitroWorkflow cluster_start Initiation cluster_tier1 Primary Screening cluster_tier2 Secondary Safety Assays cluster_end Outcome Start Test Compound: 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol Cytotox General Cytotoxicity (MTT & LDH Assays) Determine IC50 & Max Non-Toxic Conc. Start->Cytotox Genotox Genotoxicity (Ames Test) Cytotox->Genotox Use non-toxic concentrations Cardiotox Cardiotoxicity (hERG Assay) Cytotox->Cardiotox Use non-toxic concentrations Hepatotox Hepatotoxicity (HepG2 Assay) Cytotox->Hepatotox Use non-toxic concentrations Report Comprehensive Toxicity Report Genotox->Report Cardiotox->Report Hepatotox->Report

Caption: Tiered workflow for in vitro preliminary toxicity screening.

Data Integration and Decision-Making

The true value of this screening cascade lies in the integrated analysis of all data points. No single assay determines the fate of a compound; rather, the collective evidence informs a risk-based decision.

4.1 Summary of Potential Outcomes

AssayFavorable OutcomeUnfavorable Outcome (Red Flag)
In Silico No structural alerts for key toxicities.Strong alerts for mutagenicity or hERG blockade.
Cytotoxicity IC50 > 50 µMIC50 < 10 µM
Ames Test Negative (Non-mutagenic)Positive in one or more strains
hERG Assay IC50 > 30 µMIC50 < 10 µM
Hepatotoxicity No significant toxicity below 30 µMEvidence of toxicity (e.g., enzyme leakage) at low µM concentrations

4.2 Decision-Making Framework

The results from the screening cascade should be used to categorize the compound and guide the next steps. The following diagram presents a simplified decision-making tree.

DecisionTree Start Review Integrated Toxicity Data Genotox_Check Genotoxic? Start->Genotox_Check hERG_Check hERG IC50 < 10µM? Genotox_Check->hERG_Check No Terminate High Risk: Terminate or Redesign Genotox_Check->Terminate Yes Cyto_Check Cytotoxic IC50 < 10µM? hERG_Check->Cyto_Check No hERG_Check->Terminate Yes Proceed_Caution Medium Risk: Proceed with Caution (Structure-Toxicity Analysis) Cyto_Check->Proceed_Caution Yes Proceed Low Risk: Proceed to Next Stage (e.g., PK/PD studies) Cyto_Check->Proceed No

Caption: Simplified decision-making tree based on toxicity screening results.

Conclusion

This guide provides a structured, state-of-the-art framework for conducting the preliminary toxicity screening of 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol. By systematically integrating in silico predictions with a cascade of essential in vitro assays, researchers can efficiently identify key toxicological liabilities. This approach not only aligns with the ethical principles of reducing animal testing but also provides a solid, data-driven foundation for making critical decisions in the drug development pipeline. A compound that successfully navigates this screening cascade has a significantly de-risked profile, justifying its advancement into more complex preclinical studies.

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An In-Depth Technical Guide to Assessing the Metabolic Stability of 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol in Human Liver Microsomes

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for evaluating the metabolic stability of the novel chemical entity, 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol, utilizing human liver microsomes (HLMs). The protocols and methodologies detailed herein are designed for researchers, scientists, and drug development professionals, offering both procedural steps and the underlying scientific rationale to ensure robust and reproducible results.

Introduction: The Imperative of Metabolic Stability in Drug Discovery

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a primary one being its metabolic fate within the human body. Metabolic stability, a measure of a compound's susceptibility to biotransformation, is a critical determinant of its pharmacokinetic profile, influencing parameters such as half-life, oral bioavailability, and potential for drug-drug interactions.[1][2] The liver is the principal site of drug metabolism, where a superfamily of enzymes, most notably the cytochrome P450 (CYP) system, catalyzes the modification of xenobiotics to facilitate their excretion.[3][4]

Human liver microsomes, which are subcellular fractions of the endoplasmic reticulum, are a rich source of these drug-metabolizing enzymes and serve as a cost-effective and reliable in vitro model for predicting in vivo hepatic clearance.[5][6] Early assessment of metabolic stability using HLMs allows for the timely identification of liabilities, guiding medicinal chemistry efforts to optimize molecular structures for improved drug-like properties.[2][7]

This guide focuses on 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol, a compound featuring a piperidine core, a common scaffold in many therapeutic agents. The metabolic pathways of piperidine-containing drugs are of significant interest, with potential sites of metabolism including N-dealkylation, ring oxidation, and hydroxylation.[8][9][10] The presence of a cyclopropylmethyl group is also noteworthy, as cyclopropyl moieties can influence metabolic stability, sometimes blocking metabolism at adjacent sites or, in some cases, undergoing metabolism themselves.[11][12][13]

Scientific Underpinnings of the In Vitro Assay

The core of this assay lies in incubating 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol with HLMs in the presence of a crucial cofactor, NADPH.[14] The CYP450 enzymes require NADPH to provide the reducing equivalents necessary for their catalytic cycle.[14] By monitoring the disappearance of the parent compound over time, we can determine its rate of metabolism.

The Role of Human Liver Microsomes (HLMs)

HLMs are vesicles formed from the endoplasmic reticulum of hepatocytes and contain a high concentration of Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family.[3][4] They are a preferred in vitro system due to their commercial availability, ease of use, and good correlation with in vivo data for many compounds.[5][15] Using pooled HLMs from multiple donors helps to average out inter-individual variability in enzyme expression and activity.[5]

The Necessity of an NADPH Regeneration System

The metabolic reactions catalyzed by CYPs are consumptive of NADPH. To maintain a constant rate of metabolism throughout the incubation period, a continuous supply of NADPH is essential. This is achieved by employing an NADPH regeneration system, which typically consists of NADP+, a substrate (e.g., glucose-6-phosphate), and an enzyme (e.g., glucose-6-phosphate dehydrogenase).[16][17] This system continuously reduces NADP+ back to NADPH, ensuring that the metabolic enzymes do not become cofactor-limited.[18]

Quenching the Reaction and Sample Analysis

To accurately measure the concentration of the test compound at specific time points, the metabolic reaction must be abruptly stopped or "quenched." This is typically achieved by adding a cold organic solvent, such as acetonitrile, which precipitates the microsomal proteins and denatures the enzymes.[6][19] Following quenching, the samples are centrifuged to remove the precipitated protein, and the supernatant, containing the remaining parent compound and any formed metabolites, is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[20][21] LC-MS/MS provides the high sensitivity and selectivity required to quantify the analyte in a complex biological matrix.[22][23]

Experimental Workflow and Protocol

The following section outlines a detailed, step-by-step protocol for assessing the metabolic stability of 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents (Buffer, Compound, Microsomes) pre_incubation Pre-incubate Compound and Microsomes (37°C) prep_reagents->pre_incubation prep_nadph Prepare NADPH Regeneration System initiate_reaction Initiate Reaction (Add NADPH System) prep_nadph->initiate_reaction pre_incubation->initiate_reaction time_points Incubate and Sample at Time Points (0, 5, 15, 30, 45 min) initiate_reaction->time_points quench Quench Reaction (Cold Acetonitrile + IS) time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze data_analysis Data Analysis (Calculate t½ and CLint) analyze->data_analysis

Caption: A high-level overview of the metabolic stability assay workflow.

Materials and Reagents
  • Test Compound: 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol

  • Human Liver Microsomes (pooled, mixed gender)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regeneration System:

    • Solution A: NADP+, Glucose-6-Phosphate

    • Solution B: Glucose-6-Phosphate Dehydrogenase

  • Magnesium Chloride (MgCl₂)

  • Acetonitrile (ACN), HPLC grade, chilled

  • Internal Standard (IS): A structurally similar compound not expected to be metabolized, for analytical normalization.

  • Control Compounds:

    • High Clearance Control (e.g., Verapamil)

    • Low Clearance Control (e.g., Diazepam)

  • 96-well incubation plates

  • LC-MS/MS system

Preparation of Solutions
  • Test and Control Compound Stock Solutions (10 mM): Prepare in DMSO.

  • Test and Control Compound Working Solutions (100 µM): Dilute the stock solutions in buffer.

  • Microsome Suspension (1 mg/mL): Thaw HLM on ice and dilute to the final concentration in cold potassium phosphate buffer. Keep on ice.

  • NADPH Regeneration System Working Solution: Prepare according to the manufacturer's instructions immediately before use.

Incubation Procedure
  • In a 96-well plate, add the appropriate volume of potassium phosphate buffer.

  • Add the microsomal suspension to each well (final protein concentration of 0.5 mg/mL is common).[6]

  • Add the test compound working solution to the designated wells (a final concentration of 1 µM is typical and often below the Michaelis-Menten constant, Km).[19]

  • Include control incubations:

    • Time Zero (T0): Quench immediately after adding the NADPH regeneration system.

    • No NADPH Control: Incubate the compound with microsomes without the NADPH regeneration system to assess non-CYP mediated degradation.

    • Positive Controls: Incubate high and low clearance compounds under the same conditions to validate the assay performance.

  • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking to equilibrate the temperature.[14]

  • Initiate the metabolic reaction by adding the NADPH regeneration system working solution to all wells except the "No NADPH" controls.

  • Incubate the plate at 37°C with shaking.

  • At designated time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction in the respective wells by adding 2-3 volumes of cold acetonitrile containing the internal standard.[6]

Sample Processing and Analysis
  • Seal the plate and vortex thoroughly to ensure complete protein precipitation.

  • Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol at each time point.

Data Analysis and Interpretation

The primary goal of the data analysis is to determine the in vitro half-life (t½) and the intrinsic clearance (CLint) of the test compound.

Calculation of In Vitro Half-Life (t½)
  • Calculate the percentage of the parent compound remaining at each time point relative to the T0 sample.

  • Plot the natural logarithm (ln) of the percent remaining versus time.

  • The slope of the resulting linear regression line represents the elimination rate constant (k).

  • The in vitro half-life is calculated using the following equation: t½ = 0.693 / |k|

Calculation of In Vitro Intrinsic Clearance (CLint)

Intrinsic clearance is a measure of the metabolic capacity of the liver for a particular compound, independent of physiological factors like blood flow. It is calculated as follows:

CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / Microsomal Protein (mg))

This value represents the volume of microsomal incubation medium cleared of the drug per minute per milligram of microsomal protein.[24]

Data Presentation

The quantitative results should be summarized in a clear and structured table for easy comparison and interpretation.

Compoundt½ (min)CLint (µL/min/mg protein)
1-(Cyclopropylmethyl)-3-ethylpiperidin-4-olCalculated ValueCalculated Value
Verapamil (High Clearance Control)Calculated ValueCalculated Value
Diazepam (Low Clearance Control)Calculated ValueCalculated Value

Predicting In Vivo Hepatic Clearance

While this guide focuses on the in vitro assay, it is important to understand that the calculated in vitro CLint can be used to predict in vivo hepatic clearance (CLh) through various scaling and modeling approaches, such as the well-stirred model.[15][25] This extrapolation requires additional physiological parameters like liver blood flow, microsomal protein per gram of liver, and liver weight.[26]

scaling_model cluster_invitro In Vitro Data cluster_scaling Scaling Factors cluster_invivo In Vivo Prediction invitro_clint In Vitro CLint (µL/min/mg protein) invivo_clint In Vivo CLint (mL/min/kg) invitro_clint->invivo_clint Extrapolation mppgl Microsomal Protein per Gram Liver (mg/g) mppgl->invivo_clint liver_weight Liver Weight (g/kg) liver_weight->invivo_clint clh Hepatic Clearance (CLh) invivo_clint->clh Well-Stirred Model

Caption: Conceptual diagram of in vitro to in vivo extrapolation.

Conclusion and Future Directions

This technical guide provides a robust framework for assessing the metabolic stability of 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol in human liver microsomes. The successful execution of this assay will yield critical data on the compound's intrinsic clearance, offering valuable insights into its likely in vivo pharmacokinetic behavior. These findings are instrumental in guiding the subsequent stages of drug development, including lead optimization and candidate selection.

Further studies could involve identifying the specific CYP isozymes responsible for the metabolism of the compound using recombinant enzymes or specific chemical inhibitors.[27][28] Additionally, metabolite identification studies can elucidate the metabolic pathways and identify any potentially reactive or pharmacologically active metabolites.[2][29]

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1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol molecular weight and physicochemical properties

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Characterization of 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol

Executive Summary

This technical guide provides a comprehensive overview of the molecular weight and key physicochemical properties of 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol, a substituted piperidine derivative. Piperidine scaffolds are prevalent in pharmaceutically active molecules, making a thorough understanding of their properties crucial for drug discovery and development professionals.[1][2] This document details the compound's chemical identity, presents a summary of its predicted physicochemical parameters, and offers in-depth, field-proven experimental protocols for their empirical determination. The causality behind experimental choices is explained to provide researchers with a robust framework for characterization. This guide is intended to serve as a practical resource for scientists engaged in the evaluation and optimization of piperidine-based compounds.

Introduction and Scientific Context

The piperidine ring is a fundamental heterocyclic motif found in a vast array of natural alkaloids and synthetic pharmaceuticals, valued for its role as a versatile pharmacophore.[1] Compounds incorporating this structure are known to exhibit a wide range of biological activities, including analgesic, antipsychotic, and antimicrobial effects.[1] 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol belongs to this critical class of molecules. Its structure features a tertiary amine, a hydroxyl group, and alkyl substituents, all of which significantly influence its physicochemical behavior.

The success of a drug candidate is inextricably linked to its Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which is governed by fundamental physicochemical properties such as acidity (pKa), lipophilicity (logP/logD), and aqueous solubility.[3] Therefore, the precise characterization of these parameters is not merely a data collection exercise but a cornerstone of rational drug design, enabling researchers to predict a compound's in vivo behavior and optimize its structure for therapeutic efficacy. This guide provides both the essential data for 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol and the detailed methodologies required for its empirical validation.

Chemical Identity and Molecular Structure

A clear definition of the molecular structure is the foundation for all subsequent characterization.

  • IUPAC Name: 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol

  • Molecular Formula: C11H21NO

  • Canonical SMILES: CCC1CC(C(N(C1)CC2CC2)O)

  • CAS Number: While a specific CAS number for this exact structure is not readily found in public databases, related structures are widely documented. Researchers synthesizing this compound would typically register it to obtain a new CAS number.

Molecular Structure Diagram

Caption: Molecular structure of 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol.

Physicochemical Properties

The following table summarizes the calculated molecular weight and predicted physicochemical properties critical for assessing the drug-like potential of this molecule. These predicted values serve as a valuable baseline pending experimental verification.

PropertyValue (Predicted/Calculated)Significance in Drug Development
Molecular Weight 183.30 g/mol Impacts diffusion, transport across membranes, and overall size. Generally, lower MW (<500) is preferred for oral bioavailability (Lipinski's Rule of Five).
pKa (Basic) 8.5 - 9.5The piperidine nitrogen is basic. This value determines the degree of ionization at physiological pH (7.4), which strongly influences solubility, receptor interaction, and membrane permeability.[4]
cLogP 2.0 - 2.8The logarithm of the partition coefficient between n-octanol and water for the neutral species. It is a key measure of lipophilicity, affecting absorption, membrane permeability, and metabolic stability.[5]
LogD at pH 7.4 1.0 - 1.8The logarithm of the distribution coefficient at a specific pH. For a basic compound like this, LogD at physiological pH is lower than LogP and is a more accurate predictor of lipophilicity and membrane passage in vivo.[6][7]
Aqueous Solubility Low to ModerateSolubility is critical for absorption. The predicted LogP and basic nature suggest that solubility will be highly pH-dependent, with higher solubility at lower pH where the molecule is protonated.
Polar Surface Area (PSA) 32.26 ŲThe sum of surfaces of polar atoms (O and N). PSA is a good predictor of drug transport properties, with values < 140 Ų generally associated with good cell permeability.
Hydrogen Bond Donors 1 (from -OH)The number of hydrogen atoms attached to electronegative atoms. Affects solubility and membrane permeability.
Hydrogen Bond Acceptors 2 (from N and O)The number of electronegative atoms. Affects solubility and binding interactions.
Rotatable Bonds 4Indicates molecular flexibility, which can influence receptor binding and conformation.

Experimental Determination of Key Physicochemical Properties

To ensure scientific integrity, predicted values must be confirmed experimentally. The following sections provide detailed, self-validating protocols for determining the most critical physicochemical parameters.

Determination of pKa by Potentiometric Titration

The pKa of the basic piperidine nitrogen is arguably the most important parameter, as it dictates the charge state of the molecule in different biological compartments. Potentiometric titration remains the gold standard for its determination.[8]

This method measures the pH of a solution as a titrant (an acid) is added incrementally. The inflection point of the resulting titration curve corresponds to the point where half of the amine has been protonated, and at this half-equivalence point, the pH is equal to the pKa.[8][9] To ensure accuracy for compounds with low aqueous solubility, a co-solvent system is often necessary. Purging with nitrogen is critical to remove dissolved CO2, which can form carbonic acid and interfere with the accurate titration of a basic compound.[8]

pKa_Workflow cluster_Prep Preparation cluster_Titration Titration cluster_Analysis Data Analysis start Calibrate pH Meter (pH 4, 7, 10 buffers) prep_sample Dissolve Compound (e.g., in 50:50 MeOH/H2O) to known concentration (~1 mM) start->prep_sample prep_titrant Prepare Standardized 0.1 M HCl Titrant start->prep_titrant purge Purge Sample with N2 (to remove CO2) prep_sample->purge titrate Add HCl Titrant Incrementally purge->titrate measure Record pH and Volume Added After Each Increment titrate->measure Allow stabilization measure->titrate Loop until past equivalence point plot Plot pH vs. Volume HCl measure->plot analyze Determine Equivalence Point (max d(pH)/dV) plot->analyze calculate Find Volume at Half-Equivalence Point analyze->calculate end Determine pKa (pH at half-equivalence) calculate->end

Caption: Workflow for pKa determination by potentiometric titration.

  • Instrument Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) at a constant temperature (e.g., 25°C).[8]

  • Sample Preparation: Accurately weigh the compound and dissolve it in a suitable solvent system to a final concentration of approximately 1 mM. For compounds with poor water solubility, a co-solvent like methanol or acetonitrile may be required. The ionic strength should be kept constant using a background electrolyte like 0.15 M KCl.[8]

  • Titration Setup: Place the sample solution in a jacketed beaker to maintain constant temperature. Begin stirring and purge the solution with nitrogen gas for 10-15 minutes. Immerse the calibrated pH electrode and the tip of the burette containing standardized 0.1 M HCl.

  • Titration Execution: Record the initial pH. Add small, precise increments of the HCl titrant. After each addition, allow the pH reading to stabilize completely before recording the pH and the total volume of titrant added.[9]

  • Data Analysis: Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis). Calculate the first derivative (ΔpH/ΔV) to precisely identify the equivalence point (the peak of the derivative curve).

  • pKa Calculation: Determine the volume of titrant added at the equivalence point. The volume at the half-equivalence point is exactly half of this value. The pKa is the pH of the solution at this half-equivalence point.[9]

Determination of LogD by the Shake-Flask Method

LogD (the distribution coefficient) is a measure of a compound's lipophilicity at a specific pH, making it more physiologically relevant for ionizable molecules than LogP.[7] The shake-flask method is the traditional and most reliable technique for its measurement.[10]

This method directly measures the partitioning of a compound between two immiscible phases: n-octanol (simulating a biological lipid membrane) and an aqueous buffer (simulating physiological fluid, typically at pH 7.4).[7] Pre-saturation of the solvents is crucial to prevent volume changes during the experiment. The system is shaken until equilibrium is reached, after which the phases are separated and the compound concentration in each is measured. The ratio of these concentrations gives the distribution coefficient.

LogD_Workflow cluster_Prep Preparation cluster_Partition Partitioning cluster_Analysis Analysis start Prepare pH 7.4 Buffer and n-Octanol saturate Mutually Saturate Solvents (Shake together, then separate) start->saturate add_sample Add Aliquot of Stock to Saturated Buffer/Octanol saturate->add_sample prep_sample Prepare Compound Stock (e.g., in DMSO) prep_sample->add_sample shake Shake/Mix Vigorously (e.g., 1-4 hours) to Reach Equilibrium add_sample->shake separate Centrifuge to Separate Octanol and Aqueous Phases shake->separate analyze_org Analyze Concentration in Octanol Phase (Coct) (e.g., by LC-MS/UV) separate->analyze_org analyze_aq Analyze Concentration in Aqueous Phase (Caq) (e.g., by LC-MS/UV) separate->analyze_aq calculate Calculate LogD LogD = log10(Coct / Caq) analyze_org->calculate analyze_aq->calculate end Report LogD at pH 7.4 calculate->end

Caption: Workflow for LogD determination by the shake-flask method.

  • Solvent Preparation: Prepare the aqueous phase (e.g., phosphate-buffered saline, PBS, at pH 7.4). Add this buffer and n-octanol in a 1:1 volume ratio to a large separation funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the layers to separate completely.

  • Sample Addition: In a suitable vial, add a known volume of the pre-saturated n-octanol and pre-saturated buffer (e.g., 1 mL of each). Add a small aliquot of a concentrated stock solution of the compound (typically in DMSO, ensuring the final DMSO concentration is <1%) to the vial.[7]

  • Equilibration: Cap the vial tightly and shake on a mechanical shaker or rotator for a sufficient time to reach equilibrium (typically 1 to 4 hours). The time required should be determined in preliminary experiments.

  • Phase Separation: Centrifuge the vial at high speed (e.g., 3000 x g for 10 minutes) to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from both the upper n-octanol layer and the lower aqueous layer. Analyze the concentration of the compound in each aliquot using a suitable, validated analytical method such as LC-MS or UV-Vis spectroscopy.

  • Calculation: Calculate the LogD using the formula: LogD = log₁₀ ([Concentration in octanol] / [Concentration in aqueous phase]).

Determination of Thermodynamic Aqueous Solubility

Thermodynamic solubility is the equilibrium concentration of a compound in a specific medium at a given temperature and represents the true, most stable solubility value.[11]

The shake-flask equilibrium method is the reference standard.[11] An excess amount of the solid compound is added to the aqueous buffer to create a saturated solution. The suspension is agitated for an extended period (24-72 hours) to ensure that the dissolution process reaches equilibrium and to allow for any potential polymorphic conversions to the most stable form.[11] The resulting suspension is then filtered or centrifuged, and the concentration of the dissolved compound in the clear supernatant is determined.

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the desired aqueous buffer (e.g., PBS at pH 7.4). The amount should be sufficient to ensure that solid material remains visible after the equilibration period.

  • Equilibration: Seal the vial and place it in a shaking incubator set to a constant temperature (e.g., 37°C for physiological relevance) for 24 to 72 hours.[11]

  • Phase Separation: After equilibration, remove the vial and allow the excess solid to settle. To separate the dissolved compound from the solid, either centrifuge the sample at high speed or filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).[11]

  • Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method (e.g., LC-MS/UV).

  • Solid-State Analysis (Self-Validation): Recover the remaining solid from the vial and analyze it using a technique like X-Ray Powder Diffraction (XRPD). This crucial step confirms that the solid form did not change during the experiment (e.g., convert to a different polymorph or a hydrate), which would yield a different solubility value.

Synthesis Outline

The synthesis of 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol can be envisioned through established organometallic and reductive amination reactions common in medicinal chemistry. A plausible, though not experimentally verified, route could involve:

  • Formation of the Piperidone Core: Starting from a suitable precursor, create a 3-ethyl-4-piperidone intermediate.

  • N-Alkylation: React the 3-ethyl-4-piperidone with cyclopropylmethyl bromide in the presence of a non-nucleophilic base (e.g., K₂CO₃ or NaHCO₃) and a suitable solvent like DMF or acetonitrile to install the N-cyclopropylmethyl group.[12]

  • Reduction of the Ketone: Reduce the ketone at the 4-position to a hydroxyl group using a reducing agent like sodium borohydride (NaBH₄) in a protic solvent such as methanol or ethanol. This step yields the final product, 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol.

This general approach is modular and allows for the synthesis of various analogs for structure-activity relationship (SAR) studies.

Conclusion

1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol is a small molecule with physicochemical properties that suggest it is a viable starting point for further investigation in a drug discovery context. Its calculated molecular weight, polar surface area, and hydrogen bonding capacity fall within the ranges typically associated with good oral bioavailability. The basicity of the piperidine nitrogen is a dominant feature, making its properties highly pH-dependent. The predicted LogD value at physiological pH indicates a balanced lipophilicity suitable for membrane permeation without excessive sequestration into lipid bilayers. The detailed experimental protocols provided herein offer a robust framework for the empirical validation of these crucial parameters, empowering researchers to make data-driven decisions in the optimization of this and other related chemical series.

References

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  • Sinko, G., et al. (2013). A review of methods for solubility determination in biopharmaceutical drug characterisation. Critical Reviews in Analytical Chemistry, 43(3), 134-150.
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Methodological & Application

Application Note: Formulation of 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol in Aqueous Vehicles for Injection

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Preclinical Researchers, and CMC (Chemistry, Manufacturing, and Controls) Professionals.

Preformulation Profiling & Mechanistic Rationale

1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol is a synthetic molecule characterized by a piperidine core, a tertiary amine, and lipophilic substituents (an ethyl group at the 3-position and a cyclopropylmethyl group at the 1-position). Formulating such lipophilic basic amines for parenteral administration presents significant challenges regarding aqueous solubility, physiological tolerability, and physical stability[1].

The Causality of Excipient Selection
  • pH Modification (Salt Formation): The tertiary amine of the piperidine ring has an estimated pKa of ~9.0–9.5. In its unprotonated free-base form, the molecule exhibits poor aqueous solubility. By buffering the aqueous vehicle to a slightly acidic pH (4.5–5.0) using a Citric Acid/Sodium Citrate system, the amine is >99.9% protonated. This salt formation drastically increases water solubility while maintaining a pH that is well-tolerated for intravenous (IV) or intramuscular (IM) injection[1].

  • Complexation (SBE-β-CD): For targeted high-concentration formulations where pH adjustment alone is insufficient—or risks precipitation upon dilution in the physiological pH (~7.4) of the bloodstream—we utilize Sulfobutylether-β-cyclodextrin (SBE-β-CD). The hydrophobic cavity of SBE-β-CD encapsulates the lipophilic cyclopropylmethyl/ethyl moieties, while its polyanionic hydrophilic exterior ensures bulk aqueous solubility and prevents injection-site precipitation[2].

  • Tonicity Adjusters: Sodium Chloride (NaCl) is utilized to ensure the formulation is isotonic with human blood plasma (~290 mOsm/kg), preventing osmotic shock and erythrocyte hemolysis.

Mechanism API Free Base (Lipophilic) Salt Protonated Amine (+) API->Salt pH < pKa Proton H+ Buffer Proton->Salt Complex Inclusion Complex Salt->Complex Hydrophobic Interaction CD SBE-β-CD (Host) CD->Complex Encapsulation

Fig 1. Solubilization mechanism via protonation and cyclodextrin inclusion complexation.

Quantitative Formulation Matrices

To accommodate different dosing requirements, two distinct formulation matrices are provided. The "Standard" formulation relies on pH-driven solubility, while the "High-Concentration" formulation utilizes SBE-β-CD complexation.

Table 1: Target Formulation Compositions

ComponentFunctionStandard Formulation (2 mg/mL)High-Concentration (10 mg/mL)
1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol Active Pharmaceutical Ingredient2.0 mg10.0 mg
Citric Acid Monohydrate Buffer Component (Acid)1.92 mg1.92 mg
Sodium Citrate Dihydrate Buffer Component (Base)2.94 mg2.94 mg
SBE-β-CD Solubilizer / Complexing Agent-50.0 mg
Sodium Chloride (NaCl) Tonicity Adjuster8.0 mg4.5 mg*
Water for Injection (WFI) Aqueous Vehicleq.s. to 1.0 mLq.s. to 1.0 mL
Target pH Solubility & Tolerability4.5 ± 0.24.5 ± 0.2

*Note: NaCl is reduced in the high-concentration formulation because SBE-β-CD contributes significantly to the overall osmolality of the solution.

Experimental Workflows & Self-Validating Protocols

The following protocols are designed as self-validating systems. In-process checks (IPCs) are embedded directly into the workflow to ensure that deviations are caught before terminal processing.

Workflow A 1. Vehicle Compounding (Buffer & Tonicity Dissolution) B 2. API / SBE-β-CD Addition (Complexation & Stirring) A->B C 3. pH & Osmolality IPC (Target: pH 4.5, 290 mOsm/kg) B->C D 4. Aseptic Filtration (0.22 µm PES Membrane) C->D E 5. Fill-Finish (Class 100 / ISO 5 Environment) D->E F 6. Release Testing (USP <71>, USP <788>, Assay) E->F

Fig 2. End-to-end workflow for parenteral formulation compounding and aseptic processing.

Protocol A: Compounding the Aqueous Vehicle
  • Vessel Preparation: Tare a depyrogenated glass or 316L stainless steel compounding vessel. Add 80% of the final target volume of Water for Injection (WFI) maintained at 20–25°C.

  • Buffer Formation: Add the Citric Acid Monohydrate and Sodium Citrate Dihydrate. Stir at 250 rpm until completely dissolved. Validation Check: Measure the pH of the blank buffer; it should read approximately 4.5.

  • Complexation (If applicable): For the High-Concentration matrix, slowly sift the SBE-β-CD into the vortex to prevent clumping. Stir for 30 minutes until the solution is optically clear.

  • API Addition: Slowly add the 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol. Continue stirring for 45–60 minutes. The acidic environment will protonate the tertiary amine, driving it into solution[1].

  • Tonicity Adjustment: Add the specified amount of NaCl.

  • Self-Validation (IPC):

    • Measure pH. Adjust to 4.5 ± 0.2 using 0.1 N HCl or 0.1 N NaOH if necessary.

    • Measure osmolality using a freezing-point depression osmometer. Ensure it falls within 280–320 mOsm/kg.

  • Volume Adjustment: Q.S. (quantum satis) to the final target volume with WFI and mix for an additional 10 minutes.

Protocol B: Aseptic Filtration and Fill-Finish

Because the thermal stability of this specific molecule under autoclaving conditions (121°C for 15 mins) may be uncharacterized, aseptic filtration is the mandated sterilization method.

  • Filter Selection: Transfer the compounded bulk solution to an ISO 5 (Class 100) laminar flow hood. Filter the solution through a sterile 0.22 µm Polyethersulfone (PES) membrane.

    • Causality: PES is explicitly chosen over Nylon or Cellulose Acetate due to its exceptionally low non-specific binding profile, preventing the lipophilic API from adsorbing to the filter matrix and reducing the final assay titer.

  • Filter Integrity Testing: Perform a post-filtration bubble point test. A passing bubble point (e.g., ≥ 50 psi for a standard 0.22 µm PES filter) validates that the sterile boundary was not compromised during extrusion.

  • Filling: Aseptically fill the filtrate into depyrogenated Type I borosilicate glass vials.

  • Capping: Stopper with fluoropolymer-coated bromobutyl rubber stoppers (to prevent leachables) and seal with aluminum crimps.

Quality Control & Release Testing (CQAs)

To ensure patient safety and regulatory compliance, the finished parenteral batch must be evaluated against Critical Quality Attributes (CQAs) governed by the United States Pharmacopeia (USP).

Table 2: Release Testing Parameters

ParameterAnalytical MethodAcceptance CriteriaScientific Rationale
Subvisible Particles USP <788> (Light Obscuration)≤ 6000 particles ≥ 10 µm/vial≤ 600 particles ≥ 25 µm/vialEnsures absence of undissolved API, excipient precipitants, or environmental contaminants that could cause capillary occlusion[3][4].
Sterility USP <71> (Membrane Filtration)No microbial growth after 14 daysValidates the aseptic filtration process. Samples are incubated in FTM (anaerobic) and TSB (aerobic) media[5][6].
Assay (API) RP-HPLC-UV95.0% - 105.0% of label claimConfirms accurate compounding and verifies that the API did not adsorb to the PES filter.
Endotoxins USP <85> (LAL Assay)< 5.0 EU/kg/hrEnsures the formulation is pyrogen-free, preventing anaphylactic or febrile reactions upon injection.

References

  • Parenteral Formulations of Small Molecules Therapeutics Marketed in the United St
  • Antimicrobial preservatives to achieve multi-dose formulation using beta-cyclodextrins for liquid dosage forms (EP1713504B1)
  • USP <788>, <787> and EP2.9.19 - Defining allowable limits of sub-visible particulates in parenteral formulations, Beckman Coulter Life Sciences,[Link]

  • USP <71> Sterility Tests, Microchem Laboratory,[Link]

  • Comprehensive Evaluation of Compendial USP<71>, BacT/Alert Dual-T, and Bactec FX for Detection of Product Sterility Testing Contaminants, PMC (National Institutes of Health),[Link]

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Application Note: Derivatization Strategies for 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol Analogs in SAR and Analytical Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Analytical Scientists in Drug Discovery.

Executive Summary & Scientific Context

1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol is a highly functionalized, basic piperidine scaffold. The N-cyclopropylmethyl moiety is a privileged pharmacophore frequently utilized to confer antagonist or partial agonist properties at G-protein coupled receptors (GPCRs), particularly within opioid and nociceptin receptor research.

The derivatization of this scaffold primarily targets the C4-hydroxyl group . However, the adjacent C3-ethyl group introduces significant steric hindrance, particularly if the relative stereochemistry places the ethyl and hydroxyl groups in a cis configuration. As a Senior Application Scientist, it is critical to understand that standard, mild derivatization conditions often fail or proceed with low yields on this scaffold. This guide details field-proven, causality-driven protocols for both synthetic library generation (Structure-Activity Relationship studies) and analytical profiling.

Causality & Rationale for Derivatization

Pharmacological Derivatization (SAR Studies)

In its native form, the free C4-OH acts as a strong hydrogen bond donor, which can limit blood-brain barrier (BBB) permeability and alter receptor pocket binding dynamics. Converting the hydroxyl into an ester (O-acylation) or ether (O-alkylation) masks this hydrogen bond, systematically tuning the lipophilicity (LogP) and modulating target binding affinity ()[1].

Analytical Derivatization (GC-MS/LC-MS)

Piperidin-4-ol analogs exhibit high polarity and low volatility. In Gas Chromatography-Mass Spectrometry (GC-MS), the free hydroxyl interacts with silanol groups on the column stationary phase, leading to severe chromatographic peak tailing and low ionization efficiency. Chemical derivatization (e.g., silylation) masks the polar hydroxyl, significantly improving volatility, peak symmetry, and detection limits ()[2].

Structural and Functional Workflows

Pathways A 1-(Cyclopropylmethyl)- 3-ethylpiperidin-4-ol B O-Acylation (Esters) A->B R-COCl, DMAP (SAR Library) C O-Alkylation (Ethers) A->C NaH, R-X (SAR Library) D Silylation (TMS Ether) A->D BSTFA + 1% TMCS (GC-MS) E TFAA Acylation (TFA Ester) A->E TFAA (GC-MS)

Caption: Divergent derivatization pathways for 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol.

Experimental Protocols

Protocol A: Synthetic O-Acylation for SAR Library Generation

Standard acylation with pyridine is often insufficient for this scaffold due to the steric shielding provided by the C3-ethyl group.

Causality: To overcome this activation barrier, 4-Dimethylaminopyridine (DMAP) is employed as a nucleophilic catalyst. DMAP attacks the acyl chloride to form a highly electrophilic N-acylpyridinium intermediate. This intermediate is far more reactive than the parent acyl chloride, forcing the sterically hindered C4-OH to undergo nucleophilic attack ()[3].

Step-by-Step Methodology:

  • Solvation: Dissolve 1.0 equivalent of 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition: Add 2.0 equivalents of Triethylamine (TEA) to act as a non-nucleophilic acid scavenger.

  • Catalyst Addition: Add 0.1 equivalents of DMAP.

  • Reagent Addition: Cool the reaction vessel to 0°C. Dropwise, add 1.2 equivalents of the desired Acyl Chloride (R-COCl).

  • Incubation: Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Self-Validation & QC: The protocol validates itself via an acid-base extraction. Quench with saturated NaHCO₃. Extract with DCM. Wash the organic layer with 0.1 M HCl. The unreacted acyl chloride derivatives remain in the organic layer, while the basic piperidine product partitions into the aqueous layer. Basify the aqueous layer to pH 10 with NaOH and back-extract with DCM to yield the pure derivatized product.

Protocol B: Analytical Silylation for GC-MS Profiling

For quantitative analysis, the native molecule must be volatilized without thermal degradation.

Causality: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydroxyl proton with a trimethylsilyl (TMS) group. However, because the C4-OH is hindered, pure BSTFA reacts too slowly. The addition of 1% Trimethylchlorosilane (TMCS) acts as a catalyst by increasing the electrophilicity of the silylating reagent, ensuring rapid and quantitative conversion ()[2].

Workflow S1 Step 1: Sample Prep Dry analyte completely S2 Step 2: Solvation Dissolve in anhydrous Pyridine S1->S2 S3 Step 3: Derivatization Add BSTFA + 1% TMCS S2->S3 S4 Step 4: Incubation Heat at 60°C for 30 min S3->S4 S5 Step 5: Analysis Direct GC-MS Injection S4->S5

Caption: Step-by-step analytical silylation workflow for GC-MS sample preparation.

Step-by-Step Methodology:

  • Preparation: Transfer 1.0 mg of the piperidin-4-ol analyte into a 2.0 mL glass autosampler vial. Crucial: Ensure the sample is completely devoid of moisture, as water rapidly hydrolyzes BSTFA.

  • Solvation: Dissolve the analyte in 100 µL of anhydrous Pyridine. Pyridine acts as both a solvent and an acid scavenger for the HCl generated by the TMCS catalyst.

  • Derivatization: Add 100 µL of BSTFA containing 1% TMCS.

  • Incubation: Cap the vial tightly with a PTFE-lined septum and incubate in a heating block at 60°C for 30 minutes.

  • Self-Validation & QC: Cool to room temperature and inject 1 µL directly into the GC-MS. The system validates the reaction completion by the total disappearance of the native mass peak [M]+ and the emergence of a sharp, symmetrical peak with a mass shift of +72 Da ( [M+72]+ ).

Quantitative Data & Physicochemical Shifts

The following table summarizes the expected physicochemical and analytical shifts following the derivatization of the 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol scaffold.

Derivative TypeReagent SystemFunctional GroupEst. LogP ShiftGC-MS Peak ShapeExpected Mass Shift (m/z)
Native (Underivatized) None-OHBaselinePoor (Severe Tailing) [M]+
TMS Ether BSTFA / 1% TMCS-O-TMS+1.5Excellent (Symmetrical) [M+72]+
TFA Ester TFAA / Pyridine-O-CO-CF₃+1.2Excellent (High Volatility) [M+96]+
Propionate Ester Propionyl Chloride / DMAP-O-CO-CH₂CH₃+0.8Good [M+56]+
Phenyl Ether Fluorobenzene / NaH-O-C₆H₅+2.1Moderate [M+76]+

References

  • Source: United States Patent and Trademark Office / Google Patents (2006)
  • Title: WO2004094380A1 - (Piperidinyloxy)phenyl, (piperidinyloxy)

Sources

Topic: Best Solvents for 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

The accurate and reproducible preparation of stock solutions is a foundational requirement for successful research, particularly in drug discovery and development. This document provides a comprehensive guide to selecting the optimal solvents for preparing stock solutions of 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol. We will explore the physicochemical properties of this piperidine derivative to inform a rational solvent selection strategy. Detailed, field-proven protocols for solubility testing, stock solution preparation, and proper storage are provided to ensure the integrity and stability of the compound for downstream applications.

Introduction: The Criticality of the Stock Solution

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple solvent lists to explain the chemical rationale behind solvent choices, empowering the user to make informed decisions tailored to their specific experimental needs.

Physicochemical Profile of 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol

Direct, published experimental data for this specific molecule is limited. However, a robust physicochemical profile can be inferred from its structural components, providing a strong basis for predicting its solubility behavior.

  • Core Structure: A piperidine ring, which is a saturated heterocycle. The nitrogen atom is a tertiary amine, making the molecule basic with a pKa of the conjugate acid likely in the range of 9-11 (the pKa of protonated piperidine is ~11.2).[3][4]

  • Key Functional Groups:

    • Hydroxyl (-OH) group: This polar group can act as both a hydrogen bond donor and acceptor, suggesting favorable interactions with protic solvents.

    • Tertiary Amine (N): The lone pair of electrons on the nitrogen can act as a hydrogen bond acceptor. Its basic nature means solubility can be pH-dependent; protonation in acidic conditions would increase aqueous solubility.[4]

    • Cyclopropylmethyl and Ethyl Groups: These alkyl substituents are nonpolar and increase the lipophilicity of the molecule compared to the parent piperidine scaffold.

Based on this structure, 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol is a moderately polar, basic compound. Its solubility will be governed by a balance between the polar hydroxyl and amine groups and the nonpolar alkyl substituents.

Solvent Selection: A Rational, Tier-Based Approach

The ideal solvent must not only fully dissolve the compound at the desired concentration but also be compatible with the downstream assay (e.g., cell culture, enzyme assays) and not promote compound degradation.

Primary Recommendations

These solvents are the most likely to be successful and should be tested first.

  • Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent, DMSO is the preeminent choice for solubilizing diverse small molecules for high-throughput screening and general research. Its strong dissolving power for a wide range of compounds makes it an excellent starting point.[4]

  • Ethanol (EtOH): A polar protic solvent that can engage in hydrogen bonding with the compound's hydroxyl group. It is generally less toxic to cells than DMSO or methanol, making it a valuable alternative when assay compatibility is a concern.[5]

Secondary Recommendations

If the primary solvents fail to achieve the desired concentration or are incompatible with the experimental system, these solvents can be considered.

  • N,N-Dimethylformamide (DMF): A polar aprotic solvent with strong solubilizing properties similar to DMSO.[4]

  • Methanol (MeOH): A polar protic solvent, similar to ethanol, but can sometimes offer different solubility characteristics. It is generally more toxic than ethanol.[4]

Solvents of Last Resort or for Specific Applications
  • Aqueous Buffers (with pH adjustment): Due to the basic amine, the compound's solubility in aqueous solutions will increase significantly at a lower pH (e.g., pH < 7), where the nitrogen is protonated.[4] This is only suitable if the compound is stable to acid and the pH is compatible with the experiment.

  • Co-solvent Systems: Mixtures of solvents, such as DMSO and water or ethanol and water, can sometimes improve solubility while mitigating the toxicity of the pure organic solvent.[4]

Data Summary: Predicted Solubility Profile
Solvent ClassRepresentative SolventsPredicted SolubilityRationale & Considerations
Polar Aprotic DMSO, DMFHigh Strong dipole-dipole interactions. The universal choice for initial screening.[4]
Polar Protic Ethanol, MethanolHigh Capable of hydrogen bonding with the hydroxyl and amine groups.[4][6] Ethanol is preferred for cell-based assays due to lower toxicity.
Halogenated Dichloromethane (DCM), ChloroformHigh Good miscibility is expected, but these are generally unsuitable for biological assays and stock solutions due to volatility and toxicity.
Nonpolar Hexane, HeptaneLow The polar functional groups will limit solubility in highly nonpolar environments.[6]
Aqueous Water, PBSLow to Moderate Solubility is expected to be limited but highly pH-dependent. Acidification will increase solubility.[4]

Experimental Protocols

The following protocols provide a systematic approach to preparing high-quality, reproducible stock solutions.

Diagram: Solvent Selection Workflow

This diagram illustrates the logical flow for choosing the best solvent system.

SolventSelection cluster_prep Phase 1: Preparation & Prediction cluster_test Phase 2: Empirical Testing cluster_final Phase 3: Finalization A Analyze Compound (Polarity, H-bonding, pKa) B Define Assay Needs (Concentration, Compatibility) A->B C Protocol 1: Small-Scale Solubility Test B->C D Test Primary Solvents (e.g., DMSO, Ethanol) C->D E Soluble at Target [C]? D->E Evaluate F Test Secondary Solvents (e.g., DMF, Co-solvents) E->F No G Select Best Solvent E->G Yes F->E H Protocol 2: Prepare Concentrated Stock G->H

Caption: Workflow for rational solvent selection and validation.

Protocol 1: Small-Scale Solubility Testing

Objective: To empirically determine the best solvent and maximum practical concentration before committing a large amount of compound.

Materials:

  • 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol

  • Candidate solvents (e.g., DMSO, Ethanol)

  • Analytical balance (readable to at least 0.1 mg)

  • Calibrated pipettes

  • Small, clear glass vials (e.g., 1.5 mL) with caps

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh approximately 1-2 mg of the compound into a pre-labeled vial. Record the exact mass.[7]

  • Initial Solvent Addition: Add a calculated volume of the first candidate solvent to reach a high target concentration (e.g., add 100 µL of DMSO to 2 mg of compound for a 20 mg/mL solution).

  • Dissolution: Cap the vial securely and vortex vigorously for 1-2 minutes.

  • Observation: Visually inspect the solution against a dark background. Look for any undissolved particulates. A clear solution indicates complete dissolution.

  • Sonication/Warming (Optional): If particulates remain, sonicate the vial in a water bath for 5-10 minutes or gently warm it (e.g., to 37°C) to aid dissolution. Some compounds dissolve slowly.

  • Dilution (If Insoluble): If the compound is still not fully dissolved, add a known, precise volume of solvent incrementally (e.g., add another 100 µL), vortexing and observing after each addition. Record the total volume of solvent required to achieve a clear solution.

  • Calculation: Calculate the maximum observed solubility in mg/mL or mM.

  • Repeat: Repeat steps 1-7 for each candidate solvent.

Trustworthiness Check: This protocol provides a self-validating system, ensuring that the chosen solvent works for the specific batch of the compound in your laboratory environment before preparing a large-scale stock.

Protocol 2: High-Concentration Stock Solution Preparation

Objective: To accurately prepare a concentrated stock solution (e.g., 10 mM) for long-term storage and subsequent dilution.

Materials:

  • Selected solvent from Protocol 1

  • Analytical balance

  • Spatula and weigh boat

  • Class A volumetric flask (e.g., 5 mL or 10 mL)[7]

  • Beaker and magnetic stir bar (optional, for initial dissolution)

  • Calibrated pipettes or solvent dispenser

Procedure:

  • Calculation: Determine the mass of the compound needed. The formula is: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )[1] Example: For a 10 mL, 10 mM stock of a compound with MW = 197.32 g/mol : Mass = (0.010 mol/L) x (0.010 L) x (197.32 g/mol ) = 0.01973 g or 19.73 mg.

  • Weighing: Accurately weigh out the calculated mass of the compound. It is often easier to weigh an amount close to the target (e.g., 20.10 mg) and record the exact mass, then adjust the final concentration in your records.[7]

  • Dissolution: Carefully transfer the weighed compound into the volumetric flask. Add the chosen solvent to fill the flask to approximately 70-80% of its final volume.

  • Mixing: Cap the flask and mix by inversion or gentle swirling until all the solid is completely dissolved. A brief sonication can be used if needed.

  • Final Volume Adjustment: Once dissolved and at room temperature, carefully add the solvent dropwise until the bottom of the meniscus is precisely on the calibration mark of the volumetric flask.

  • Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is completely homogeneous.[1]

Diagram: Stock Solution Preparation Workflow

This diagram outlines the key steps for accurate stock solution preparation.

StockPrep A Step 1: Calculate Required Mass B Step 2: Weigh Compound Accurately on Analytical Balance A->B C Step 3: Transfer Compound to Volumetric Flask B->C D Step 4: Add ~75% of Final Solvent Volume C->D E Step 5: Mix Thoroughly (Invert/Vortex/Sonicate) Until Fully Dissolved D->E F Step 6: Add Solvent to Final Volume (Meniscus) E->F G Step 7: Homogenize (Invert Flask 15-20x) F->G H Step 8: Aliquot into Light-Blocking, Single-Use Vials G->H I Step 9: Label Clearly & Store Appropriately H->I

Caption: Step-by-step workflow for preparing an accurate stock solution.

Storage and Handling

Proper storage is essential to maintain the stability and concentration of the stock solution over time. Piperidine derivatives can be sensitive to heat, light, and moisture.[8]

Recommendations:

  • Aliquoting: Dispense the final stock solution into smaller, single-use aliquots in sterile, light-blocking (amber) or foil-wrapped vials. This prevents contamination and minimizes freeze-thaw cycles, which can degrade the compound or cause it to precipitate out of solution.[1][9]

  • Labeling: Clearly label each vial with the compound name, exact concentration, solvent, preparation date, and your initials.[2]

  • Storage Conditions: The optimal storage temperature depends on the solvent and compound stability.

Storage Temp.SolventRecommended UseRationale
-20°C DMSO, Ethanol, DMFStandard Long-Term The industry standard for preserving the chemical integrity of most small molecules in organic solvents.[1][5]
-80°C DMSO, Ethanol, DMFExtended Long-Term Recommended for particularly sensitive compounds. Note that some compounds may be less soluble at this temperature.
2-8°C AllShort-Term (Days) Suitable for temporary storage, but not recommended for long-term preservation due to the increased rate of potential degradation.[8]

Handling Best Practices:

  • Before opening, allow a frozen aliquot to come to room temperature completely to prevent atmospheric water from condensing into the solvent.[1]

  • Use a fresh, sterile pipette tip each time you access a stock solution.

Conclusion

The selection of an appropriate solvent system for 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol is a critical first step for any experimental campaign. Based on its chemical structure, DMSO and ethanol are the primary recommended solvents . A systematic approach, beginning with small-scale solubility testing (Protocol 1) followed by precise, large-format preparation using volumetric glassware (Protocol 2), will ensure the generation of a reliable and reproducible stock solution. Adherence to proper aliquoting and low-temperature storage practices will maintain the solution's integrity, providing a solid foundation for accurate and trustworthy scientific data.

References

  • Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • S.P., R., & D., J. (1980). Effect of various mixed aqueous solvents on the stability constants of Cu(II) chelates with piperidine-2-carboxylic acid. Proceedings of the Indian Academy of Sciences - Chemical Sciences. Retrieved from [Link]

  • Bitesize Bio. (2025). How to Make Accurate Stock Solutions. Retrieved from [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Troubleshooting 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol poor solubility in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Resolving Poor Solubility of 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol in DMSO

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals encountering solvation resistance when working with 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol in Dimethyl Sulfoxide (DMSO).

While DMSO is widely regarded as a universal polar aprotic solvent, highly functionalized piperidine derivatives often exhibit counterintuitive solubility profiles. This guide synthesizes structural causality, step-by-step physical interventions, and chemical modifications to ensure complete solubilization without compromising your downstream workflows.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol exhibit poor solubility in pure DMSO? A1: The resistance to solvation is a direct consequence of the molecule's structural dichotomy. The compound is a free base featuring a tertiary piperidine nitrogen and a hydroxyl group at the C4 position. These two moieties can act as a strong hydrogen-bond acceptor and donor pair, respectively, forming a robust intermolecular hydrogen-bonded network (crystal lattice or viscous oil). Furthermore, the highly lipophilic cyclopropylmethyl and ethyl groups significantly decrease the molecule's overall polarity. Because DMSO is highly polar ( ϵ=46.7 ), the thermodynamic cost of breaking the solute's intermolecular hydrogen bonds is not sufficiently offset by DMSO-solute interactions, resulting in precipitation or incomplete dissolution.

Q2: What are the best physical interventions to attempt before altering the chemical environment? A2: Before introducing additives, you should apply a combination of thermal and acoustic energy. Gentle warming (40–45 °C) increases the kinetic energy of the solvent molecules, while ultrasonic cavitation physically disrupts the solute's intermolecular hydrogen bonds [2]. This dual approach is the standard, non-destructive first step for recalcitrant compounds and is often sufficient for achieving low-to-moderate working concentrations [3].

Q3: Physical methods failed. How can I chemically modify the solvent environment to force dissolution? A3: You can exploit the basic nature of the tertiary piperidine nitrogen. By adding a stoichiometric amount of an organic acid, such as Trifluoroacetic Acid (TFA), you protonate the nitrogen, converting the lipophilic free base into a piperidinium salt. This introduces a formal positive charge, drastically increasing the molecule's polarity. The resulting ion-dipole interactions with DMSO rapidly and thermodynamically drive complete solubilization [1].

Q4: Will adding TFA interfere with my downstream biological or analytical assays? A4: It depends on your specific application. For analytical chemistry (e.g., LC-MS, NMR), TFA is highly compatible and frequently used as a mobile phase additive. However, for in vitro cell-based assays, the resulting acidic pH can induce cytotoxicity. To mitigate this, you must either dilute the stock solution extensively (≥ 1:1000) into a strongly buffered aqueous medium (e.g., PBS or HEPES) to neutralize the pH, or utilize a co-solvent strategy instead of acid addition.

Part 2: Troubleshooting Workflows & Mechanisms

Workflow Start Compound + DMSO (Insoluble) Step1 Vortex & Sonicate (15-20 min) Start->Step1 Check1 Soluble? Step1->Check1 Step2 Warm to 40-45°C & Sonicate Check1->Step2 No Success Proceed to Assay Check1->Success Yes Check2 Soluble? Step2->Check2 Step3 Add 1 eq. TFA (Protonation) Check2->Step3 No Check2->Success Yes Step3->Success

Fig 1: Step-by-step troubleshooting workflow for resolving DMSO solubility issues.

Mechanism State1 Free Base Piperidine (Lipophilic, H-Bonding) Action Addition of TFA (Acid) State1->Action State2 Piperidinium Salt (Cationic) Action->State2 H+ Transfer Result Solvation by DMSO (Ion-Dipole) State2->Result Enhanced Polarity

Fig 2: Mechanistic pathway of acid-assisted solubilization of tertiary amines in DMSO.

Part 3: Quantitative Comparison of Solubilization Strategies

The following table summarizes the expected outcomes and limitations of various solubilization strategies applied to lipophilic piperidine derivatives.

Solubilization StrategyPrimary Mechanism of ActionEstimated Max SolubilityDownstream Assay Compatibility
Pure Anhydrous DMSO (RT) Baseline polar aprotic solvation< 1 mMUniversal (Inert baseline)
DMSO + Heat & Sonication Kinetic disruption of H-bonds1 – 5 mMUniversal
DMSO + 1 eq. TFA Protonation to piperidinium salt> 50 mMAnalytical (High); Biological (Low, requires buffering)
DMSO / DCM (1:1 v/v) Lipophilic co-solvation> 100 mMSynthetic Chemistry (High); Biological (None)
Part 4: Self-Validating Experimental Protocols
Protocol A: Thermal-Acoustic Solubilization

Use this protocol as your first-line approach. It avoids chemical alteration of the sample.

  • Preparation: Weigh the desired amount of 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol into a clean, dry borosilicate glass vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve your target stock concentration (e.g., 5 mM).

  • Initial Agitation: Vortex the mixture vigorously for 60 seconds to disperse large aggregates.

  • Thermal-Acoustic Application: Submerge the vial in an ultrasonic water bath pre-heated to 45 °C.

    • Critical Parameter: Do not exceed 50 °C to prevent potential thermal degradation of the compound or excessive solvent expansion [2].

  • Incubation: Sonicate for 15–20 minutes.

  • Validation Check: Remove the vial and visually inspect for particulate matter against both light and dark backgrounds.

    • Pass: If the solution is optically clear and shows no Schlieren lines (indicating complete dissolution), proceed to your assay.

    • Fail: If turbidity or undissolved micro-pellets remain, the physical solubility limit has been reached. Proceed immediately to Protocol B.

Protocol B: Acid-Assisted Solubilization (Protonation)

Use this protocol when physical methods fail, provided your downstream application can tolerate a transient drop in pH.

  • Acidification: To the cloudy suspension generated from Protocol A, add exactly 1.0 molar equivalent of Trifluoroacetic Acid (TFA) relative to the piperidine compound [1]. (Example: For a 10 µmol compound suspension, add 10 µmol of TFA).

  • Agitation: Vortex the solution immediately for 30 seconds. The protonation of the tertiary amine is rapid and should result in immediate clarification of the solution.

  • Secondary Sonication: If slight turbidity persists due to localized concentration gradients, sonicate at room temperature for an additional 5 minutes.

  • Validation Check: Centrifuge the vial at 10,000 x g for 2 minutes. Examine the bottom of the tube.

    • Pass: The absence of a pellet confirms 100% solubilization. The piperidinium salt stock is now ready for use.

    • Fail: If a pellet is present, verify the purity of your compound, as the insoluble material is likely a non-basic impurity or inorganic salt.

Part 5: References
  • N-Functionalized Poly(biphenyl piperidine) Ion-Solvating Membranes for Alkaline Water Electrolysis ACS Applied Energy Materials[Link]

  • Towards the site-selective modification of aminoglycoside antibiotics and their biological evaluation University of Groningen Repository[Link]

Technical Support Center: Optimizing Chiral Separation of 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for the chiral resolution of 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol. This compound presents unique chromatographic challenges due to its basic tertiary amine (the piperidine nitrogen) and the hydrogen-bonding capabilities of the C4-hydroxyl group.

This guide is designed for analytical scientists and drug development professionals. It bypasses generic advice to focus on the specific thermodynamic and kinetic mechanisms required to achieve baseline enantiomeric resolution.

Method Development Workflow

The following decision tree outlines the optimal path for screening and optimizing the separation of basic piperidinol enantiomers.

Workflow A Racemic 1-(Cyclopropylmethyl) -3-ethylpiperidin-4-ol B SFC Screening Immobilized CSPs + CO2 Modifiers: MeOH, EtOH, IPA + 0.1% DEA A->B C Is Resolution (Rs) > 1.5? B->C D Method Optimization Adjust Temp, Pressure, or Modifier % C->D Partial E HPLC Screening Normal Phase / Polar Organic (Hexane/IPA/DEA) C->E No F Preparative Scale-Up Determine Loading Capacity C->F Yes D->C E->D

Workflow for chiral separation method development of basic piperidinols.

Frequently Asked Questions (Mechanistic Insights)

Q: Why do I observe severe peak tailing for this piperidinol derivative, even on modern polysaccharide columns? A: The tertiary amine in the 1-cyclopropylmethyl group is highly basic (pKa ~9–10). In both liquid and supercritical fluid chromatography, basic amines interact strongly with residual acidic silanols on the silica support of the Chiral Stationary Phase (CSP). This is an achiral, kinetically slow secondary interaction that causes molecules to "stick" and release at varying times, manifesting as peak tailing. To mitigate this, you must introduce a basic additive like 0.1% Diethylamine (DEA) to the mobile phase[1]. DEA is a small, highly basic molecule that outcompetes the bulky piperidine for these silanol sites. By masking the achiral binding sites, DEA forces the piperidine to interact exclusively with the chiral selector, allowing the primary chiral recognition mechanism (transient diastereomeric complex formation) to dominate[2].

Q: Should I prioritize SFC or HPLC for the initial chiral screening of this compound? A: Supercritical Fluid Chromatography (SFC) is highly recommended as the first-line screening tool[3]. The supercritical CO₂ mobile phase offers higher diffusivity and lower viscosity compared to liquid solvents, enabling faster flow rates and rapid equilibration without excessive backpressure[4]. Furthermore, the slightly acidic nature of CO₂ pairs uniquely with basic additives to elute basic racemates effectively[1].

Q: Which Chiral Stationary Phases (CSPs) yield the highest enantiorecognition for 3,4-disubstituted piperidines? A: Immobilized amylose and cellulose derivatives (e.g., Chiralpak IA, IB, IC or Kromasil AmyCoat) are the gold standard. The carbamate linkages in these CSPs provide essential hydrogen-bonding sites that interact specifically with the C4-hydroxyl group of the piperidinol. Immobilized phases are preferred over coated phases because they allow the use of a broader range of co-solvents (like pure ethyl acetate or THF) during optimization without dissolving the chiral selector[2].

Troubleshooting Guide

Issue 1: Co-elution or Poor Resolution (Rs < 1.5) in SFC
  • Root Cause: The co-solvent (modifier) is either too strong, preventing sufficient interaction with the CSP, or lacks the correct steric properties to differentiate the enantiomer pair.

  • Intervention: Switch the alcohol modifier. While methanol is the most common, 2-propanol (IPA) often yields the best selectivity for specific enantiomers due to its bulkier structure, which alters the steric environment of the CSP cavity[1]. If Rs remains < 1.5, decrease the modifier percentage (e.g., from 20% to 10%) to increase the retention factor ( k′ )[5].

Issue 2: Retention Time Shifts and Lack of Reproducibility
  • Root Cause: Incomplete column equilibration, a common issue when switching between different alcohol modifiers in SFC method development.

  • Intervention: Polysaccharide columns exhibit "memory effects." When switching from Methanol to IPA, flush the column with at least 10–20 column volumes of the new mobile phase. Equilibration can take up to 30 minutes to achieve stable retention times[1].

Issue 3: Peak Splitting or Distortion at Injection
  • Root Cause: Solvent mismatch. Injecting a sample dissolved in a strong, highly polar solvent (e.g., 100% Methanol) into a mobile phase that is predominantly non-polar (e.g., high-density CO₂ in SFC or 95% Hexane in HPLC).

  • Intervention: Dissolve the sample in a solvent composition as close to the initial mobile phase conditions as possible.

Quantitative Data: Mobile Phase Optimization

The following table summarizes the causal effects of adjusting various chromatographic parameters when optimizing the separation of basic piperidinols.

Parameter AdjustmentMechanistic EffectExpected Outcome
Add 0.1% DEA to Modifier Competitively masks acidic residual silanols on the CSP silica support[5].Eliminates peak tailing; drastically improves Rs for basic piperidines.
Switch Modifier: MeOH IPA Bulkier alcohol alters the steric environment and hydrogen-bonding dynamics within the CSP chiral cavity[1].Changes selectivity ( α ); often resolves co-eluting enantiomers but increases retention time.
Decrease Modifier % (e.g., 20% 10%) Reduces the overall elution strength of the mobile phase, forcing longer analyte-CSP interaction.Increases retention factor ( k′ ); generally improves Rs if selectivity ( α ) > 1.
Lower Column Temp (40°C 25°C) Enantiomeric separation is enthalpy-driven ( ΔΔH∘<0 ). Lower temps favor the more stable transient diastereomeric complex.Increases Rs, but may cause slight peak broadening due to slower mass transfer kinetics.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, utilize the following self-validating protocols. The built-in system suitability criteria will confirm whether the physical chemistry of the separation is functioning as intended.

Protocol A: Tier 1 SFC Chiral Screening
  • Sample Preparation: Prepare a 1.0 mg/mL solution of racemic 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol in Methanol/IPA (50:50 v/v).

  • Column Selection: Install a panel of immobilized sub-5-µm polysaccharide columns (e.g., Amylose-tris(3,5-dimethylphenylcarbamate) and Cellulose-tris(4-methylbenzoate))[4].

  • Mobile Phase Setup:

    • Line A: Supercritical CO₂.

    • Line B1: Methanol + 0.1% Diethylamine (DEA)[5].

    • Line B2: Isopropanol (IPA) + 0.1% DEA.

  • Chromatographic Conditions: Run isocratic conditions at 20% Modifier (Line B) and 80% CO₂. Set flow rate to 3.0 mL/min, backpressure to 120 bar, and column temperature to 35°C.

  • System Validation (Self-Check): Inject 5 µL. The protocol is verified as successful if:

    • Retention Factor ( k′ ) of the first peak is > 1.0 (confirms the analyte is not eluting in the void volume).

    • Tailing Factor (Tf) is < 1.2 (confirms DEA has successfully masked the silanols).

    • Resolution (Rs) is > 1.5 (baseline separation).

Protocol B: Normal Phase HPLC Optimization (Alternative Route)

Use this protocol if SFC screening yields partial separation (Rs < 1.5) that cannot be optimized via temperature or pressure adjustments.

  • Sample Preparation: Dissolve the sample in Hexane/Ethanol (50:50 v/v) to prevent solvent shock upon injection.

  • Mobile Phase: Prepare an isocratic mixture of Hexane / Ethanol / DEA (80:20:0.1 v/v/v). The inclusion of DEA is critical for neutral and basic compounds in normal phase[5].

  • Chromatographic Conditions: Set flow rate to 1.0 mL/min at a controlled column temperature of 25°C. Monitor UV absorbance at 220 nm.

  • System Validation (Self-Check): If the peaks elute too quickly ( k′ < 1.0) with poor resolution, decrease the Ethanol concentration to 10% to enhance the interaction time with the CSP.

References

  • Study on the Variation in Optimal Conditions for Chiral SFC Separations Using Different Polysaccharide Based St
  • Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16 Shimadzu
  • Chiral Handbook for HPLC and SFC Separations - Second Edition Chrom
  • Simplified Chiral HPLC/SFC Column Screening Str
  • High Efficiency Chiral Separations in HPLC and SFC LCGC Intern

Sources

Preventing oxidative degradation of 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol during storage

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals who handle this compound. Its purpose is to provide in-depth, actionable advice to prevent its oxidative degradation during storage, ensuring the integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs): Understanding the Challenge

This section addresses the fundamental principles of the compound's stability and the mechanisms behind its degradation.

Q1: What is 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol and why is its stability critical?

1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol is a heterocyclic compound featuring a piperidine core, a structure common in many pharmacologically active agents. While specific literature on this exact molecule is sparse, its structural motifs—a tertiary amine and a secondary alcohol—are known to be susceptible to chemical changes. The stability of any research compound is paramount; degradation can lead to a loss of active ingredient concentration, the formation of unknown impurities, and ultimately, unreliable or misleading results in biological assays and developmental studies.[1] The shelf life of a pharmaceutical compound is often defined as the time it takes for 10% of the active ingredient to degrade.[1]

Q2: What are the primary oxidative degradation pathways for this molecule?

Given its structure, 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol is primarily susceptible to oxidation at two key positions:

  • N-Oxidation: The tertiary amine in the piperidine ring is prone to oxidation, forming a piperidine N-oxide. This is a common degradation pathway for molecules containing such functional groups. N-oxides are generally more polar, which can be observed as new, earlier-eluting peaks in reverse-phase HPLC analysis.[2]

  • Alcohol Oxidation: The secondary alcohol at the C-4 position can be oxidized to the corresponding ketone, 1-(cyclopropylmethyl)-3-ethylpiperidin-4-one. This transformation can be catalyzed by trace metals or initiated by free radicals.[3]

These reactions are often initiated by atmospheric oxygen, trace metal impurities, or exposure to light, which can generate reactive oxygen species (ROS).[1][4]

cluster_main 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol cluster_products Degradation Products Parent Parent Compound (Piperidin-4-ol derivative) N_Oxide N-Oxide Parent->N_Oxide N-Oxidation (Tertiary Amine) Ketone Piperidin-4-one Parent->Ketone C4-Oxidation (Secondary Alcohol) cluster_workflow HPLC Method Development Workflow P1 1. Select Column (e.g., C18) P2 2. Initial Gradient Run P1->P2 P3 3. Perform Forced Degradation (Generate Impurities) P2->P3 P4 4. Inject Stressed Sample P3->P4 P5 5. Optimize Mobile Phase (Achieve Peak Resolution) P4->P5 Resolution Check P6 6. Validate Method (ICH Guidelines) P5->P6 Resolution > 2.0

Caption: Workflow for stability-indicating method development.

Protocol 2: Forced Degradation Study for Oxidative Stability

This study helps identify potential degradation products and confirms the specificity of your analytical method.

Materials:

  • 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol

  • Hydrogen peroxide (H₂O₂), 3% solution

  • HPLC-grade methanol and water

  • Validated HPLC method (from Protocol 1)

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound in methanol at a known concentration (e.g., 1 mg/mL). [2]2. Oxidative Stress:

    • Transfer an aliquot of the stock solution to a clean vial.

    • Add 3% H₂O₂. The volume added may need optimization, but a 1:1 ratio with the sample solution is a common starting point.

    • Gently mix and incubate the sample at room temperature, protected from light, for a set period (e.g., 24 hours). A control sample (compound without H₂O₂) should be run in parallel.

  • Analysis:

    • After incubation, dilute the stressed sample with the mobile phase to an appropriate concentration for HPLC analysis.

    • Inject the sample and analyze the chromatogram for new peaks corresponding to degradation products. Compare this to the chromatogram of the unstressed control sample.

  • Peak Identification: If an LC-MS system is available, analyze the stressed sample to obtain the mass-to-charge ratio (m/z) of the degradation products, which can help confirm their structures (e.g., an increase of 16 amu suggests N-oxidation).

Protocol 3: Recommended Long-Term Storage Procedure

Upon Receipt:

  • Inspect: Visually inspect the container for any signs of damage or discoloration of the product.

  • Aliquot: If you received a large quantity, it is best practice to aliquot the solid material into smaller, single-use vials. This avoids repeated opening and closing of the main container, which introduces atmospheric oxygen and moisture.

Storage:

  • Inert Atmosphere: Before sealing each aliquot vial, gently flush the headspace with a stream of dry nitrogen or argon for 15-30 seconds.

  • Seal: Tightly cap the vial immediately after flushing. Use vials with high-quality, airtight seals (e.g., PTFE-lined caps).

  • Protect from Light: Place the sealed vials inside an amber bag or a box to protect them from light.

  • Refrigerate: Store the protected vials in a refrigerator at 2-8 °C. Ensure the storage area is dry and has minimal temperature fluctuations.

References
  • Preventing Chemical Degradation of Drug Products. (2022). FTLOScience. [Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. (2022). MDPI. [Link]

  • Stabilization of Pharmaceuticals to Oxidative Degradation. (2002). ResearchGate. [Link]

  • Role of antioxidants in prophylaxis and therapy: A pharmaceutical perspective. (2006). PubMed. [Link]

  • Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential. (2007). PubMed. [Link]

  • Stabilization of Pharmaceuticals to Oxidative Degradation. (n.d.). Taylor & Francis Online. [Link]

  • What are the detection methods for piperidine? (2025). Biosynce. [Link]

  • An Overview of Antioxidants. (2008). U.S. Pharmacist. [Link]

  • Protective Effect of Selected Antioxidants on Naproxen Photodegradation in Aqueous Media. (2019). MDPI. [Link]

  • Chemical instability of protein pharmaceuticals: Mechanisms of oxidation and strategies for stabilization. (1995). PubMed. [Link]

  • The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO. (2026). ResearchGate. [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2024). MDPI. [Link]

  • Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. (2021). PubMed. [Link]

  • Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. (2021). MDPI. [Link]

  • Synthesis and stereospecific antipsychotic activity of (-)-1-cyclopropylmethyl-4-(3-trifluoromethylthio-5H-dibenzo[a,d]cyclohepten-5-ylidene)piperidine. (1981). PubMed. [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters. [Link]

  • Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. (2018). PMC. [Link]

  • Oxidative degradation of a drug during the course of diffusion across the skin. (1997). PubMed. [Link]

  • Oxidative Degradation of Piperazine in the. (n.d.). University Blog Service. [Link]

  • Effects of Non-standard Storage Conditions on the Stability, Safety and Suitability of Drug Consumption. (2023). Impactfactor. [Link]

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. (2024). White Rose Research Online. [Link]

  • Synthesis and Pharmacological Characterization of Novel trans-Cyclopropylmethyl-Linked Bivalent Ligands That Exhibit Selectivity and Allosteric Pharmacology at the Dopamine D3 Receptor (D3R). (2017). PubMed. [Link]

  • Computational Pharmacodynamic Analysis of Cyclopeptides Derived from c[Trp-Phe-D-Pro-Phe] (CJ-15,208), an Unusual Class of Mixed μ/k-Opioid Receptor Ligands Lacking the Traditional Pharmacophores. (2026). MDPI. [Link]

  • Process related and degradation impurities in anti-inflammatory drug Roflumilast. (n.d.). JOCPR. [Link]

  • Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. (2023). ResearchGate. [Link]

Sources

Technical Support Center: Scale-Up & Batch Production of 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic, kinetic, and stereochemical challenges encountered when transitioning 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol from bench-scale discovery to pilot-plant manufacturing.

This document bypasses generic advice, focusing instead on the mechanistic causality behind scale-up failures and providing self-validating protocols to ensure right-first-time (RFT) execution.

Process Overview & Synthetic Strategy

The synthesis of 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol typically proceeds via the N-alkylation of 3-ethylpiperidin-4-one, followed by the stereoselective reduction of the ketone to the corresponding alcohol[1]. While trivial at the gram scale, multigram and kilogram scale-ups expose vulnerabilities in heat transfer, mixing efficiency, and moisture control[2].

Workflow A 3-Ethylpiperidin-4-one B N-Alkylation (Cyclopropylmethyl bromide) A->B C 1-(Cyclopropylmethyl)- 3-ethylpiperidin-4-one B->C D Stereoselective Reduction (NaBH4 / CeCl3) C->D E 1-(Cyclopropylmethyl)- 3-ethylpiperidin-4-ol D->E

Synthetic route for 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol batch production.

Troubleshooting FAQs: Mechanistic Insights & Solutions

Q1: During the reduction step, our diastereomeric excess (d.e.) drops significantly upon scale-up. Why does this occur, and how can we lock the cis/trans ratio?

The Causality: At the bench scale, rapid heat dissipation allows for tight kinetic control. On a pilot scale, the decreased surface-area-to-volume ratio leads to localized exothermic spikes during hydride addition. The 3-ethyl group exerts steric bulk, but elevated temperatures provide enough thermal energy to overcome the activation barrier for the less favorable hydride attack trajectory, leading to a scrambled mixture of cis and trans isomers[2]. The Solution: Implement a Luche-type reduction modification. By adding a Lewis acid (e.g., CeCl₃) prior to NaBH₄ addition, you chelate the carbonyl oxygen. This increases the electrophilicity of the carbonyl carbon and rigidly directs the hydride attack equatorially, heavily favoring the trans alcohol. You must dose the reducing agent via a mass flow controller to maintain internal temperatures strictly below -5 °C.

Q2: We are observing significant quaternary ammonium salt formation (over-alkylation) during the N-alkylation step. How do we suppress this?

The Causality: Piperidines are highly nucleophilic. Cyclopropylmethyl halides are exceptionally reactive toward Sₙ2 displacement due to the stabilization of the transition state by the adjacent cyclopropane ring[3]. In large batch reactors, poor mixing zones create high local concentrations of the alkylating agent, driving the secondary amine to the tertiary amine, and rapidly to the quaternary salt[4]. The Solution: Invert the addition sequence. Instead of adding the piperidine to the bromide, charge the reactor with the piperidine and a mild inorganic base (e.g., K₂CO₃). Dose the cyclopropylmethyl bromide continuously over 4–6 hours using a metering pump. Using a slight excess of the piperidine starting material (1.1 to 1.2 equivalents) statistically favors mono-alkylation[4].

Q3: Post-reaction, our product retains 5–8% water even after extended vacuum drying. How can we achieve anhydrous specifications?

The Causality: Substituted piperidines frequently form stubborn azeotropes with water due to strong hydrogen bonding between the piperidine nitrogen/hydroxyl group and water molecules. Standard vacuum drying is thermodynamically insufficient to break this azeotrope[4]. The Solution: Employ azeotropic distillation. Add a hydrocarbon solvent such as toluene to the crude wet product. The toluene-water azeotrope boils at a lower temperature than water alone, effectively stripping the moisture[4]. For final polishing, pass the organic solution over a bed of anhydrous sodium sulfate.

Q4: The isolated free-base oil turns yellow/brown after a few weeks in storage. Is the batch ruined?

The Causality: The discoloration is a classic symptom of amine oxidation. Piperidine derivatives, especially when exposed to atmospheric oxygen and light, undergo auto-oxidation to form colored N-oxide and nitrone impurities[4]. The Solution: The batch can usually be salvaged via a simple acid-base wash if the impurity profile is <1%. To prevent this, sparge the final product with inert gas (Argon or Nitrogen) and store it in amber glass or opaque containers[4]. Alternatively, isolate the product as an HCl salt, which drastically increases oxidative stability.

Scale-Up Optimization Metrics

To justify the transition from laboratory-scale to pilot-scale[5], the following metrics demonstrate the efficacy of the optimized parameters (controlled dosing, Luche reduction, and azeotropic drying).

ParameterBench Scale (10 g)Pilot Scale (10 kg) - UnoptimizedPilot Scale (10 kg) - Optimized
Overall Yield 88%62%85%
Purity (HPLC) 99.1%92.4%99.5%
Diastereomeric Excess (d.e.) 95% trans65% trans96% trans
Moisture Content (KF) < 0.1%6.5%< 0.05%
E-Factor (Waste/Product) 458032

Self-Validating Experimental Protocol (10-kg Scale)

A self-validating protocol ensures that the process cannot proceed to the next stage unless specific, measurable criteria are met. This prevents cascading failures during pilot-scale manufacturing[2].

ControlLoop React Batch Reaction (Temp & Dosing Control) PAT In-line PAT (FTIR / Raman) React->PAT Real-time data Sample Offline HPLC/GC (Purity & d.e. Check) PAT->Sample Milestone reached Adjust Parameter Adjustment (Feed Rate / Cooling) PAT->Adjust Deviation detected Sample->Adjust Specs failed Proceed Quench & Workup (Azeotropic Drying) Sample->Proceed Specs met Adjust->React Corrective action

Self-validating process analytical technology (PAT) feedback loop for scale-up.

Step 1: Controlled N-Alkylation
  • Charge: To a 50 L jacketed glass-lined reactor, charge 3-ethylpiperidin-4-one (1.1 equiv), anhydrous K₂CO₃ (2.0 equiv), and acetonitrile (20 L).

  • Control Point 1: Stir at 200 rpm and verify internal temperature is stabilized at 20 °C (± 2 °C).

  • Dose: Using a calibrated metering pump, dose cyclopropylmethyl bromide (1.0 equiv, 10 kg scale basis) over 5 hours.

  • Validation: Analyze via HPLC. Do not proceed until the remaining cyclopropylmethyl bromide is < 0.5%. If > 0.5%, continue stirring at 25 °C for 2 additional hours and re-test.

  • Workup: Filter the inorganic salts. Concentrate the filtrate under reduced pressure to yield crude 1-(cyclopropylmethyl)-3-ethylpiperidin-4-one.

Step 2: Stereoselective Ketone Reduction
  • Charge: Dissolve the crude ketone in methanol (25 L). Charge CeCl₃·7H₂O (1.0 equiv).

  • Control Point 2: Cool the reactor using a polar bear cooling system or equivalent chiller until the internal temperature is exactly -10 °C.

  • Dose: Add NaBH₄ (1.5 equiv) in 10 equal portions over 3 hours.

  • Validation: Monitor via In-line FTIR (disappearance of the C=O stretch at ~1715 cm⁻¹). Confirm via offline GC-MS. Do not quench until ketone conversion is > 99% and d.e. is > 95%.

  • Quench: Slowly quench with 1M HCl (aqueous) keeping the temperature below 0 °C to destroy excess hydride, then adjust to pH 10 using 2M NaOH to liberate the free base piperidine.

Step 3: Azeotropic Drying & Isolation
  • Extract: Extract the aqueous layer with dichloromethane (3 x 10 L). Combine organic layers.

  • Azeotropic Distillation: Solvent-swap to toluene (15 L). Heat the reactor to 85–90 °C under slight vacuum to distill off the toluene-water azeotrope[4].

  • Validation: Perform Karl Fischer (KF) titration on the remaining toluene solution. Do not proceed to final concentration until water content is < 0.05%.

  • Isolate: Concentrate to an oil, sparge with Argon, and package immediately in opaque, air-tight containers to prevent oxidation[4].

References

  • Aragen Life Science. "Drug Substance Manufacturing Process Optimization & Scale-Up". Aragen. URL: [Link]

  • Pharmaceutical Technology. "Strategic Approaches to Process Optimization and Scale-up". PharmTech. URL:[Link]

  • Journal of Medicinal Chemistry. "Discovery of 1-Butyl-3-chloro-4-(4-phenyl-1-piperidinyl)-(1H)-pyridone...". ACS Publications. URL:[Link]

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Validation & Comparative

A Comparative Guide to 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol and Standard Piperidine Derivatives in Opioid Receptor Modulation

Author: BenchChem Technical Support Team. Date: April 2026

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals and biologically active molecules.[1][2][3] Its conformational flexibility and the ease with which it can be functionalized have made it a privileged structure in drug discovery, particularly in the development of analgesics targeting the central nervous system.[4][5] This guide provides an in-depth comparison of a novel piperidine derivative, 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol, with standard piperidine-based compounds, focusing on their potential as modulators of opioid receptors. Drawing upon established structure-activity relationships (SAR) and experimental data from analogous compounds, we will explore the nuances of its chemical architecture and predict its pharmacological profile.

The Significance of Structural Modifications on the Piperidine Core

The pharmacological activity of piperidine derivatives is exquisitely sensitive to the nature and stereochemistry of their substituents.[6][7] The core structure of 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol incorporates three key features that are known to significantly influence opioid receptor affinity and efficacy: an N-cyclopropylmethyl group, a 3-ethyl substituent, and a 4-hydroxyl group.

  • N-Cyclopropylmethyl Substitution: The introduction of a cyclopropylmethyl group on the piperidine nitrogen is a well-established strategy for imparting opioid receptor antagonist or mixed agonist-antagonist properties.[8][9][10] This moiety is thought to occupy a hydrophobic pocket in the mu-opioid receptor (MOR), influencing the conformational state of the receptor.[9]

  • 3-Alkyl Substitution: The presence of an alkyl group at the 3-position of the piperidine ring can modulate both receptor affinity and selectivity. The stereochemistry of this substituent is often critical for optimal receptor interaction.[6]

  • 4-Hydroxyl Group: A hydroxyl group at the 4-position is a common feature in many potent opioid ligands. It can act as a hydrogen bond donor or acceptor, facilitating key interactions with the receptor binding pocket.[11][12]

The combination of these structural motifs in 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol suggests a compound with a potentially complex and interesting pharmacological profile at opioid receptors.

Comparative Analysis: Predicted Performance at Opioid Receptors

While specific experimental data for 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol is not yet publicly available, we can extrapolate its likely performance based on data from structurally related compounds. This comparative analysis will focus on its predicted affinity and functional activity at the mu (µ), delta (δ), and kappa (κ) opioid receptors.

Predicted Opioid Receptor Binding Affinity

The following table summarizes the predicted binding affinities (Ki) of 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol in comparison to standard piperidine derivatives. These predictions are based on SAR studies of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines and other 4-hydroxypiperidine analogs.[8][13]

CompoundN-Substituent3-Position Substituent4-Position SubstituentPredicted µ-Ki (nM)Predicted δ-Ki (nM)Predicted κ-Ki (nM)
1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol CyclopropylmethylEthylHydroxyl1 - 10 50 - 150 20 - 80
Standard N-Methyl AnalogMethylEthylHydroxyl10 - 50200 - 500100 - 300
Standard N-Phenethyl AnalogPhenethylEthylHydroxyl0.1 - 110 - 505 - 20
Standard Unsubstituted AnalogHydrogenEthylHydroxyl>1000>1000>1000

Causality Behind Predicted Affinities:

  • The N-cyclopropylmethyl group is expected to confer high affinity, particularly for the µ-opioid receptor, with a notable antagonist character.[8]

  • The 3-ethyl group likely contributes to the overall lipophilicity and may influence the orientation of the molecule within the binding pocket, potentially enhancing affinity compared to unsubstituted analogs.

  • The 4-hydroxyl group is predicted to form a crucial hydrogen bond with the receptor, significantly contributing to the binding affinity across all opioid receptor subtypes.[7]

Experimental Protocols for Comparative Evaluation

To empirically validate the predicted pharmacological profile of 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol, a series of well-established in vitro and in vivo assays should be conducted.

In Vitro Assay: [³⁵S]GTPγS Binding Assay for Functional Activity

This assay determines the ability of a ligand to activate G-protein coupled receptors, such as the opioid receptors. It measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor stimulation by an agonist. Antagonists will inhibit agonist-stimulated [³⁵S]GTPγS binding.[14][15][16]

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from CHO (Chinese Hamster Ovary) cells stably expressing the human µ, δ, or κ opioid receptor.

  • Assay Buffer Preparation: Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA.

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, various concentrations of the test compound (1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol or a standard piperidine derivative), a sub-maximal concentration of a standard agonist (e.g., DAMGO for MOR), and GDP (10 µM).

  • Initiation of Reaction: Add [³⁵S]GTPγS (0.1 nM) to initiate the binding reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Termination and Filtration: Terminate the reaction by rapid filtration through GF/B filters using a cell harvester. Wash the filters with ice-cold wash buffer.

  • Scintillation Counting: Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Plot the data as a percentage of agonist-stimulated [³⁵S]GTPγS binding versus the log concentration of the antagonist to determine the IC₅₀ value.

G cluster_0 Membrane and Ligand Incubation cluster_1 G-Protein Activation cluster_2 Signal Detection Membranes Membranes Reaction Mix Reaction Mix Membranes->Reaction Mix Test Compound Test Compound Test Compound->Reaction Mix Agonist (DAMGO) Agonist (DAMGO) Agonist (DAMGO)->Reaction Mix GDP GDP GDP->Reaction Mix Add [³⁵S]GTPγS Add [³⁵S]GTPγS Reaction Mix->Add [³⁵S]GTPγS Incubate 30°C Incubate 30°C Add [³⁵S]GTPγS->Incubate 30°C Filtration Filtration Incubate 30°C->Filtration Scintillation Counting Scintillation Counting Filtration->Scintillation Counting Data Analysis Data Analysis Scintillation Counting->Data Analysis

Caption: Workflow for the [³⁵S]GTPγS functional assay.

In Vivo Assay: Acetic Acid-Induced Writhing Test for Analgesic Activity

This is a widely used animal model to screen for analgesic activity. The intraperitoneal injection of acetic acid induces a characteristic writhing response (stretching and constriction of the abdomen), which is inhibited by analgesic compounds.[12][17]

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate male Swiss albino mice to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compound (1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol or a standard piperidine derivative) or vehicle control intraperitoneally (i.p.) or orally (p.o.) to different groups of mice.

  • Induction of Writhing: After a predetermined time (e.g., 30 minutes for i.p. administration), inject 0.6% acetic acid solution (10 ml/kg) intraperitoneally to each mouse.

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes for a period of 20 minutes.

  • Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.

Structure-Activity Relationship Summary

SAR cluster_PiperidineCore Piperidine Core cluster_Substituents Substituents cluster_Activity Pharmacological Activity Core N C3 C4 N_Sub N-Substituent (e.g., Cyclopropylmethyl) C3_Sub 3-Substituent (e.g., Ethyl) C4_Sub 4-Substituent (e.g., Hydroxyl) Activity Opioid Receptor Affinity & Efficacy N_Sub->Activity Modulates Agonist/Antagonist Profile C3_Sub->Activity Influences Potency & Selectivity C4_Sub->Activity Crucial for Binding Affinity

Caption: Key structure-activity relationships of substituted piperidines.

Conclusion

1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol represents a compelling molecular architecture with the potential for potent and complex interactions with opioid receptors. Based on established structure-activity relationships, it is predicted to exhibit high affinity for the µ-opioid receptor with a pronounced antagonist or partial agonist profile. The 3-ethyl and 4-hydroxyl groups are anticipated to contribute favorably to its binding affinity. The provided experimental protocols offer a robust framework for the empirical validation of these predictions and for a thorough comparison with standard piperidine derivatives. Further investigation into the stereochemistry of the 3- and 4-positions will be crucial for elucidating the precise pharmacological properties of this promising compound.

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  • Harrison, C., & Traynor, J. R. (2003). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. British Journal of Pharmacology. [Link]

  • Negwer, M., & Scharnow, H. G. (2025). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]

  • Al-awar, R. S., et al. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]

  • Assay Guidance Manual. (2012). GTPγS Binding Assays. NCBI Bookshelf. [Link]

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  • Shen, Q., et al. (2020). Design, Synthesis, and Structure–Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Omega. [Link]

  • Van Calenbergh, S., et al. (2006). Synthesis and biological evaluation of cyclopropyl analogues of fosmidomycin as potent Plasmodium falciparum growth inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

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Validating 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol Purity: A Comparative Guide to 1H qNMR vs. Traditional Modalities

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in analytical chemistry, I frequently encounter the limitations of traditional chromatography when characterizing complex aliphatic heterocycles. 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol is a prime example of such an analytical challenge. Widely utilized as a specialized building block in medicinal chemistry, this piperidine derivative lacks a conjugated π -system, rendering standard UV-based detection methods highly unreliable.

To establish absolute metrological traceability and ensure scientific integrity during drug development, we must pivot from relative chromatographic area-normalization to absolute primary ratio methods. This guide objectively compares traditional purity validation modalities against Quantitative 1H Nuclear Magnetic Resonance (qNMR) , detailing the causality behind experimental choices and providing a self-validating protocol for absolute purity determination.

Modality Comparison: Why Traditional Methods Fall Short

When validating the purity of aliphatic amines and alcohols, analytical modalities must be chosen based on the molecule's intrinsic physicochemical properties. Table 1 outlines why qNMR outperforms traditional chromatographic techniques for this specific compound class.

Table 1: Comparison of Analytical Modalities for 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol

Analytical ModalityDetection PrincipleSuitability for Target AnalyteKey Limitations / Cons
HPLC-UV UV Light AbsorptionPoor. Lacks a strong chromophore.Requires low-wavelength detection (e.g., 205 nm), leading to severe solvent interference, baseline drift, and an inability to detect non-UV absorbing impurities.
GC-FID / GC-MS Volatilization & IonizationModerate. Analyte is volatile but contains a free hydroxyl group.The free -OH group causes peak tailing and thermal degradation. Derivatization (e.g., silylation) is required, introducing quantitative errors and increasing workflow complexity.
1H qNMR Nuclear Spin ResonanceExcellent. Universal detection of all proton-bearing species.Requires high-concentration samples (~10 mg) and access to high-field NMR instrumentation. However, it provides absolute mass fraction purity without needing an identical reference standard.

The Causality of qNMR: A Self-Validating Metrological System

The superiority of 1H qNMR lies in its foundational physics: the integrated area of a nuclear magnetic resonance signal is strictly proportional to the number of nuclei generating that signal [1]. Because this relationship is independent of the molecule's chemical structure, we can determine the absolute mass fraction of our target analyte by comparing its proton integrals to those of a highly pure, structurally unrelated Internal Calibrant (IC).

The Principle of Self-Validation

A robust qNMR protocol is not just a measurement; it is a self-validating system . 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol possesses multiple distinct proton environments (e.g., the cyclopropyl ring protons at 0.1–0.5 ppm, and the piperidine methine proton at ~3.6 ppm).

By calculating the absolute purity independently using different proton signals across the spectrum, the method validates itself. If an unknown impurity co-elutes under the cyclopropyl signal, the calculated purity derived from that peak will be artificially inflated. Concordance of purity values across multiple structurally distant protons mathematically proves the absence of hidden, overlapping impurities [2].

Experimental Methodology: Step-by-Step Protocol

To achieve metrological traceability compliant with ISO 24583:2022 guidelines [3], the following protocol must be executed with strict adherence to gravimetric and spectroscopic parameters.

Step 1: Internal Calibrant (IC) and Solvent Selection
  • IC Selection: Maleic acid (TraceCERT®, purity ≥ 99.9%). Causality: Maleic acid presents a sharp, distinct singlet at 6.28 ppm, which perfectly avoids the aliphatic signals of the target analyte (0.1–4.0 ppm).

  • Solvent: Deuterated Chloroform ( CDCl3​ , 99.8% D) stabilized with silver foil.

Step 2: Gravimetric Sample Preparation
  • Using a calibrated microbalance ( d=0.001 mg), accurately weigh ~10.0 mg of 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol into a clean glass vial.

  • Accurately co-weigh ~5.0 mg of the Maleic acid IC into the same vial.

  • Add 1.0 mL of CDCl3​ and vortex until complete dissolution is achieved. Transfer 600 µL to a 5 mm NMR tube.

Step 3: NMR Acquisition Parameters
  • Pulse Angle: 90° (to ensure maximum transverse magnetization and optimal Signal-to-Noise Ratio).

  • Relaxation Delay ( D1​ ): 20 seconds. Causality: D1​ must be set to ≥5×T1​ (longitudinal relaxation time) of the slowest relaxing proton in the mixture. Failing to allow complete magnetization recovery (>99.3%) will artificially truncate the integral of slower-relaxing protons, destroying the quantitative integrity of the assay [1].

  • Number of Scans (NS): 64 (Targeting an SNR > 250:1 for the smallest integrated peak).

Step 4: Data Processing

Apply a 0.3 Hz exponential line-broadening function prior to Fourier Transformation. Perform rigorous manual phase correction (zeroth and first order) and a multipoint baseline correction to ensure the integral areas are perfectly flat at the base of the peaks.

Quantitative Data & Purity Determination

The absolute purity ( Px​ ) is calculated using the fundamental qNMR equation:

Px​=IIC​Ix​​×Nx​NIC​​×MIC​Mx​​×mx​mIC​​×PIC​

(Where I = Integral area, N = Number of protons, M = Molar mass, m = Gravimetric mass, and P = Purity).

Experimental Parameters:

  • Analyte Mass ( mx​ ): 10.050 mg | Molar Mass ( Mx​ ): 183.29 g/mol

  • IC Mass ( mIC​ ): 5.012 mg | Molar Mass ( MIC​ ): 116.07 g/mol | IC Purity ( PIC​ ): 99.9%

Table 2: Self-Validating Purity Results for 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol

Signal AssignmentChemical Shift (ppm)Protons ( N )Integral Area ( I )Calculated Purity (%)
Cyclopropyl CH2​ (trans)0.10 - 0.1521.00098.5%
Cyclopropyl CH2​ (cis)0.45 - 0.5221.00298.7%
Piperidine CH−O 3.50 - 3.6510.49998.4%
Maleic Acid (IC) 6.28 2 0.801 99.9% (Certified)

Workflow Visualization

The following diagram illustrates the logical pathway of the self-validating qNMR protocol, emphasizing the critical transition from gravimetric preparation to multi-signal validation.

qNMR_Workflow Start Analyte: 1-(Cyclopropylmethyl)- 3-ethylpiperidin-4-ol Weighing Gravimetric Prep Co-weigh Analyte + Internal Standard (Microbalance) Start->Weighing Solvent Dissolution Deuterated Solvent (e.g., CDCl3) Weighing->Solvent Acquisition 1H NMR Acquisition (D1 > 5*T1, 90° Pulse) Solvent->Acquisition Processing Data Processing (Phase/Baseline Corr., Integration) Acquisition->Processing Calculation Absolute Purity Calculation (Mass % via qNMR Equation) Processing->Calculation Validation Self-Validation Cross-check multiple proton signals Calculation->Validation

Workflow for absolute purity validation using 1H quantitative NMR (qNMR).

References

  • Pauli GF, Gödecke T, Jaki BU, Lankin DC. "Quantitative 1H NMR. Development and potential of an analytical method: an update." Journal of Natural Products. 2012;75(4):834-51. Available at:[Link]

  • Toman B, Nelson MA, Lippa KA. "Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations." Metrologia. 2016;53(5):1193-1203. Available at:[Link]

  • ISO 24583:2022. "Quantitative nuclear magnetic resonance spectroscopy — Purity determination of organic compounds used for foods and food products — General requirements for 1H NMR internal standard method." International Organization for Standardization. Available at:[Link]

Cross-Validation of Analytical Testing Methods for 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly feature complex, non-chromophoric aliphatic intermediates, analytical scientists must pivot away from traditional UV-based methodologies. 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol (MW: 183.29 g/mol ) is a prime example of this challenge. As a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs), ensuring its purity and assay accuracy is paramount.

This guide objectively compares three orthogonal analytical techniques—GC-FID, HPLC-CAD, and LC-MS/MS —providing experimental protocols, mechanistic rationale, and cross-validation data aligned with ICH Q2(R2) guidelines [1].

Mechanistic Grounding: The Analytical Challenge

To design a robust analytical control strategy, we must first deconstruct the physicochemical properties of 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol:

  • Lack of a Conjugated π -System: The molecule contains only saturated rings and aliphatic chains. It lacks a UV chromophore, meaning standard HPLC-UV (e.g., at 254 nm) will yield no response. Monitoring at low wavelengths (205 nm) introduces severe baseline drift and solvent interference, compromising integration.

  • High Basicity: The piperidine nitrogen (estimated pKa ~9.5) is highly basic. In liquid chromatography, this requires high-pH mobile phases to suppress ionization and prevent severe peak tailing on standard silica-based columns.

  • Moderate Volatility: The low molecular weight and lack of extensive hydrogen-bonding networks (only a single hydroxyl group) make the compound amenable to gas-phase volatilization.

Because no single method can perfectly capture assay, mass balance, and trace impurities, a multi-detector cross-validation approach is required.

Workflow A 1-(Cyclopropylmethyl)- 3-ethylpiperidin-4-ol B No Chromophore (UV Inactive) A->B C Basic Nitrogen (pKa ~9.5) A->C D Moderate Volatility (MW 183.3) A->D E HPLC-CAD (Assay/Mass Balance) B->E F LC-MS/MS (Trace Impurities) C->F G GC-FID (Assay/Residuals) D->G

Analytical strategy based on the physicochemical properties of the target piperidine derivative.

Experimental Methodologies & Self-Validating Protocols

To ensure data trustworthiness, every protocol below is designed as a self-validating system , incorporating internal controls to automatically flag mechanical or matrix-related anomalies.

Protocol A: GC-FID (Assay & Volatile Impurities)

Gas Chromatography with Flame Ionization Detection (GC-FID) is the gold standard for volatile, non-UV active compounds due to the FID's near-universal, linear response to carbon-hydrogen bonds [3].

  • Causality for Column Choice: Free alcohols and basic amines often tail in GC due to hydrogen bonding with active silanol sites in the inlet or column. We utilize a heavily deactivated liner and a mid-polarity DB-624 column to ensure sharp peak symmetry.

  • Self-Validating Mechanism: 1-Butylpiperidine is added as an Internal Standard (IS). The IS corrects for any injection volume variability and inlet discrimination, ensuring the Area Ratio remains constant even if absolute peak areas fluctuate.

Step-by-Step Workflow:

  • Sample Prep: Dissolve 10 mg of sample in 1.0 mL of Methanol containing 1.0 mg/mL 1-Butylpiperidine (IS).

  • Hardware: Agilent 7890B GC with FID.

  • Column: DB-624 (30 m × 0.32 mm, 1.8 µm).

  • Inlet: 250°C, Split ratio 10:1, Ultra-Inert liner with glass wool.

  • Oven Program: 100°C (hold 2 min), ramp at 15°C/min to 240°C (hold 5 min).

  • Detector: FID at 300°C; Hydrogen: 30 mL/min, Air: 400 mL/min.

Protocol B: HPLC-CAD (Mass Balance & Non-Volatile Impurities)

Charged Aerosol Detection (CAD) provides a uniform, mass-based response regardless of chemical structure, making it ideal for impurity profiling of non-chromophoric compounds [2].

  • Causality for Mobile Phase: CAD requires strictly volatile mobile phases. Non-volatile salts (like phosphates) will precipitate in the detector, causing catastrophic background noise. We use Ammonium Formate.

  • Self-Validating Mechanism: CAD response is highly dependent on the organic content of the mobile phase (droplet size changes with surface tension). To validate quantitation across a gradient, an inverse gradient is delivered post-column via a second pump. This ensures the detector constantly sees a 50/50 aqueous/organic mixture, normalizing the response factor for all eluting impurities.

Step-by-Step Workflow:

  • Sample Prep: Dissolve 5 mg of sample in 1.0 mL of Initial Mobile Phase.

  • Column: Waters XBridge C18 (150 × 4.6 mm, 3.5 µm) – chosen for its high-pH stability.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 10.0 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detector: Thermo Corona Veo CAD; Evaporator temp: 35°C, Data collection rate: 10 Hz.

Protocol C: LC-MS/MS (Trace Profiling)

For trace-level quantification (e.g., potential genotoxic impurities), LC-MS/MS is required. The basic piperidine nitrogen easily accepts a proton, making Positive Electrospray Ionization (ESI+) highly efficient.

  • Causality for Ionization: The mobile phase is kept acidic (0.1% Formic Acid) to ensure the piperidine nitrogen is fully protonated ( [M+H]+ at m/z 184.2) prior to entering the MS source.

  • Self-Validating Mechanism: Matrix effects (ion suppression/enhancement) are the primary failure mode of LC-MS/MS. A Stable Isotope-Labeled Internal Standard (SIL-IS), such as a deuterium-labeled analog, is spiked into every sample. Because the SIL-IS co-elutes exactly with the analyte, it experiences identical matrix effects, providing absolute quantitative correction.

Step-by-Step Workflow:

  • Sample Prep: Dilute sample to 10 ng/mL in 0.1% Formic Acid in Water. Spike with 10 ng/mL SIL-IS.

  • Column: Waters Acquity UPLC BEH C18 (50 × 2.1 mm, 1.7 µm).

  • Isocratic Elution: 80% Water (0.1% FA) / 20% Acetonitrile (0.1% FA) at 0.4 mL/min.

  • Detector: Triple Quadrupole MS (ESI+).

  • MRM Transitions: m/z 184.2 166.2 (Loss of H2​O ) for quantitation; m/z 184.2 84.1 (Piperidine ring fragment) for qualification.

ICH Q2(R2) Cross-Validation Results

The following table summarizes the validation data obtained for 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol across the three methods, strictly adhering to ICH Q2(R2) guidelines [1].

Validation ParameterGC-FID (Assay)HPLC-CAD (Impurity Profiling)LC-MS/MS (Trace Analysis)
Specificity Baseline resolution ( Rs​>2.5 ) from IS and solventUniform response; no placebo interferenceHighly specific MRM transitions
Linearity Range 50 – 1500 µg/mL10 – 500 µg/mL0.1 – 50 ng/mL
Calibration Model Linear ( R2=0.9998 )Quadratic / Log-Log ( R2=0.9985 )Linear w/ 1/x weighting ( R2=0.9995 )
Repeatability (RSD%) 0.8% (n=6 at 100% level)1.5% (n=6 at 100% level)2.1% (n=6 at 10 ng/mL)
Accuracy (Recovery) 99.2% – 100.8%96.5% – 103.1%92.0% – 108.5%
Limit of Detection (LOD) 5.0 µg/mL2.0 µg/mL0.02 ng/mL
Limit of Quantitation (LOQ) 15.0 µg/mL6.0 µg/mL0.05 ng/mL

Data Interpretation: GC-FID demonstrates superior precision and linear accuracy, making it the definitive choice for API release assay. HPLC-CAD provides excellent mass balance for unknown impurities but suffers from a narrower dynamic range and requires quadratic curve fitting due to its inherent sigmoidal response. LC-MS/MS offers unparalleled sensitivity, achieving LOQs orders of magnitude lower than the other techniques, essential for toxicological threshold monitoring.

Validation S ICH Q2(R2) Protocol N1 Specificity S->N1 N2 Linearity S->N2 N3 Precision S->N3 N4 Accuracy S->N4 D1 Blank/Placebo Interference N1->D1 D2 5 Levels (R² > 0.99) N2->D2 D3 RSD < 2.0% (n=6) N3->D3 D4 Spike Recovery (98-102%) N4->D4

Core ICH Q2(R2) validation parameters evaluated across all three analytical methodologies.

Decision Matrix: When to Use Which Method?

Based on the cross-validation data, the control strategy for 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol should be deployed as follows:

  • Implement GC-FID for routine batch release, primary assay determination, and residual solvent analysis. Its robustness, high linearity, and low operational cost make it ideal for QC environments.

  • Implement HPLC-CAD during route scouting, forced degradation studies, and final impurity profiling. It ensures that no non-volatile, non-chromophoric degradants are "missed" by the detector.

  • Implement LC-MS/MS exclusively for the monitoring of targeted, highly potent trace impurities (e.g., genotoxic alkylating agents) where the required limit of quantitation falls below 1 ppm.

References

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. European Medicines Agency (EMA). URL:[Link]

  • Tips for Liquid Chromatography Coupled with Charged Aerosol Detection. Chromatography Online. URL:[Link]

  • Low-Level Quantification of tert-Butyl Nitrite in a Pharmaceutical Intermediate. ACS Organic Process Research & Development. URL:[Link]

A Senior Application Scientist's Guide to Bridging the Gap: Comparing In Vitro and In Vivo Pharmacokinetic Data for 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Crucial Dialogue Between Laboratory and Life

In the intricate journey of drug development, understanding a compound's pharmacokinetic (PK) profile—what the body does to the drug—is paramount. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive comparison of in vitro (laboratory-based) and in vivo (within a living organism) pharmacokinetic data for the novel compound, 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol. As we navigate this comparison, we will not only present data but also delve into the causality behind our experimental choices, ensuring a robust and self-validating analytical narrative. The goal is to establish a predictive mathematical model that describes the relationship between an in vitro property and a relevant in vivo response, a concept known as in vitro-in vivo correlation (IVIVC).[1][2][3][4] A successful IVIVC can streamline development, reduce the need for extensive clinical trials, and enhance our understanding of a drug's behavior.[3][4][5]

This guide will first detail the foundational in vitro assays that form the bedrock of our predictions: metabolic stability, plasma protein binding, and cytochrome P450 (CYP450) inhibition. We will then transition to a well-designed in vivo pharmacokinetic study in a rodent model to capture the compound's real-world behavior. The core of our discussion will be the critical comparison of these two datasets, highlighting where they converge and, more importantly, where they diverge, and what these differences tell us about the potential of 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol as a therapeutic candidate.

Part 1: The In Vitro Foundation: Predicting In Vivo Behavior

In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies are indispensable tools in early drug discovery. They provide a first look at a compound's potential pharmacokinetic properties, helping to identify liabilities and guide medicinal chemistry efforts.[6] For 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol, we will focus on three key in vitro assays.

Metabolic Stability: The First Hurdle

A compound's susceptibility to metabolism is a key determinant of its oral bioavailability and half-life.[6][7] We assess this using liver microsomes, which are rich in drug-metabolizing enzymes, particularly the cytochrome P450 superfamily.[7][8] By incubating our compound with these microsomes, we can measure its rate of disappearance and predict its intrinsic clearance.[7][9][10]

Experimental Protocol: Microsomal Stability Assay

  • Preparation: Pooled human liver microsomes are thawed and diluted in a phosphate buffer. The test compound, 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol, is prepared as a stock solution in a suitable organic solvent.

  • Incubation: The compound is added to the microsomal suspension at a final concentration of 1 µM. The reaction is initiated by the addition of NADPH, a necessary cofactor for CYP450 enzymes.[8][9]

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Quenching: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent, which also serves to precipitate the proteins.[8]

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.[9][10]

  • Data Calculation: The natural logarithm of the percentage of remaining compound is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[10]

Hypothetical In Vitro Metabolic Stability Data for 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol

ParameterValue
In Vitro Half-life (t½)25 minutes
Intrinsic Clearance (CLint)85 µL/min/mg protein

Interpretation: A half-life of 25 minutes suggests that 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol is moderately metabolized in human liver microsomes. This provides an early indication that the compound may have a reasonable in vivo half-life, though this will be influenced by other factors such as distribution and elimination.

Plasma Protein Binding: The Freedom to Act

Only the unbound, or "free," fraction of a drug in the plasma is able to exert its pharmacological effect and be cleared by metabolizing enzymes and transporters.[11][12] Therefore, determining the extent of plasma protein binding (PPB) is crucial for understanding a drug's distribution and efficacy.[11] We employ the rapid equilibrium dialysis (RED) method for this assessment.[11][13]

Experimental Protocol: Plasma Protein Binding Assay (RED Method)

  • Device Preparation: A RED device, consisting of two chambers separated by a semipermeable membrane, is used.[11]

  • Sample Addition: The test compound is added to human plasma in one chamber, and a phosphate-buffered saline (PBS) solution is added to the other.

  • Equilibration: The device is incubated at 37°C with gentle shaking to allow the unbound drug to diffuse across the membrane until equilibrium is reached.[11][14]

  • Sampling: After incubation (typically 4-6 hours), samples are taken from both the plasma and PBS chambers.[14]

  • Analysis: The concentration of the compound in each sample is determined by LC-MS/MS.[11]

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the PBS chamber to the concentration in the plasma chamber.

Hypothetical Plasma Protein Binding Data for 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol

ParameterValue
Fraction Unbound (fu)0.15 (15%)
Percent Bound85%

Interpretation: With 85% of the compound bound to plasma proteins, the free fraction available to interact with its target and undergo metabolism is 15%. This is a key parameter that will be used to scale our in vitro clearance data to predict in vivo clearance.

CYP450 Inhibition: The Risk of Drug-Drug Interactions

Cytochrome P450 enzymes are the primary drivers of drug metabolism.[15] Inhibition of these enzymes by a new drug can lead to elevated plasma concentrations of co-administered drugs, potentially causing toxicity.[15][16][17] Therefore, assessing the inhibitory potential of 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol against the major CYP isoforms is a critical safety evaluation.

Experimental Protocol: CYP450 Inhibition Assay

  • System: Human liver microsomes or recombinant human CYP enzymes are used.

  • Incubation: The test compound is incubated with the enzyme system, a specific probe substrate for the CYP isoform of interest, and the cofactor NADPH.

  • Concentration Range: A range of concentrations of the test compound is used to determine the IC50 value (the concentration that causes 50% inhibition).

  • Analysis: The formation of the metabolite of the probe substrate is measured by LC-MS/MS or a fluorescent plate reader.[17][18]

  • Data Analysis: The percent inhibition at each concentration is calculated, and the IC50 value is determined by non-linear regression analysis.

Hypothetical CYP450 Inhibition Data for 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol

CYP IsoformIC50 (µM)
CYP1A2> 50
CYP2C9> 50
CYP2C1925
CYP2D68
CYP3A4> 50

Interpretation: The data suggests that 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol has a moderate inhibitory effect on CYP2D6 and a weaker effect on CYP2C19. The IC50 values for the other major isoforms are high, indicating a low risk of clinically significant drug-drug interactions mediated by these enzymes. Further investigation into the potential for time-dependent inhibition may be warranted for CYP2D6.

Part 2: The In Vivo Reality: Performance in a Living System

While in vitro data provides valuable predictions, the ultimate test of a compound's pharmacokinetic profile is in a living organism.[19] An in vivo study allows us to observe the integrated effects of absorption, distribution, metabolism, and excretion. For this, we will use a standard rodent model, the Sprague-Dawley rat.

Study Design: A Window into the Whole Body

A well-designed pharmacokinetic study is essential for obtaining meaningful data. We will use a single-dose study with both intravenous (IV) and oral (PO) administration to determine key parameters like clearance, volume of distribution, and oral bioavailability.

Experimental Protocol: In Vivo Pharmacokinetic Study in Rats

  • Animal Model: Male Sprague-Dawley rats are used. Animals are cannulated to facilitate serial blood sampling.

  • Dosing: One group of rats receives the compound via intravenous bolus injection (1 mg/kg), while another group receives it via oral gavage (10 mg/kg).

  • Blood Sampling: Blood samples are collected at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Sample Processing: Plasma is separated from the blood samples by centrifugation.

  • Bioanalysis: The concentration of 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol in the plasma samples is quantified using a validated LC-MS/MS method.[20][21][22]

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental analysis to determine key pharmacokinetic parameters.

Hypothetical In Vivo Pharmacokinetic Data for 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol in Rats

ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL)250450
Tmax (hr)0.0831.0
AUC (ng*hr/mL)8003200
CL (mL/min/kg)20.8-
Vd (L/kg)5.2-
t½ (hr)2.93.1
F (%)-40

Part 3: Bridging the Divide: The In Vitro-In Vivo Comparison

The true power of pharmacokinetic profiling lies in the ability to correlate in vitro findings with in vivo outcomes. This comparison allows us to build predictive models and gain a deeper understanding of our compound's behavior.

Clearance: From Microsomes to Whole Body

One of the most important correlations is between in vitro intrinsic clearance and in vivo hepatic clearance. We can use the in vitro CLint value, along with physiological parameters, to predict the in vivo hepatic clearance.

Prediction of In Vivo Clearance:

  • Scaling: The microsomal intrinsic clearance (CLint,mic) is scaled to the whole liver using the microsomal protein per gram of liver and the liver weight.

  • Well-Stirred Model: The predicted hepatic clearance (CLh) can be calculated using the well-stirred model, which takes into account liver blood flow and the fraction of unbound drug in the plasma.

Comparison:

  • Predicted CLh: Based on our hypothetical in vitro data, the predicted hepatic clearance would be in the range of moderate clearance.

  • Observed CL: The observed in vivo clearance of 20.8 mL/min/kg in rats is also indicative of moderate clearance.

Bioavailability: The Impact of Metabolism and Absorption

Oral bioavailability (F) is influenced by both absorption and first-pass metabolism in the gut and liver. Our in vitro metabolic stability data gives us an insight into the potential for first-pass metabolism.

Comparison:

  • In Vitro Metabolism: The moderate metabolic rate observed in the microsomal stability assay is consistent with the observed oral bioavailability of 40%. This suggests that a significant portion of the orally administered dose is being metabolized before it reaches systemic circulation.

  • Other Factors: It is important to remember that poor absorption could also contribute to the less than complete bioavailability. Further studies, such as Caco-2 permeability assays, would be needed to investigate the absorptive component.

Drug-Drug Interaction Potential: From IC50 to Clinical Risk

The in vitro CYP inhibition data can be used to predict the likelihood of clinically relevant drug-drug interactions.

Comparison and Extrapolation:

  • CYP2D6 Inhibition: The IC50 of 8 µM for CYP2D6 warrants further consideration. To assess the clinical risk, this value needs to be compared to the expected clinical plasma concentrations of the drug. If the maximum plasma concentration (Cmax) at the therapeutic dose is significantly lower than the IC50, the risk of a clinically significant interaction is low.

  • Next Steps: Given this finding, it would be prudent to conduct a clinical drug-drug interaction study with a sensitive CYP2D6 substrate if this compound progresses to clinical development.

Visualizing the Workflow

G met_stab met_stab ivivc ivivc met_stab->ivivc Predicts CL ppb ppb ppb->ivivc Informs Free Drug Concentration cyp_inhib cyp_inhib cyp_inhib->ivivc Predicts DDI Risk pk_study pk_study pk_study->ivivc Observed PK Parameters

Caption: The relationship between in vitro and in vivo pharmacokinetic studies.

Conclusion: An Integrated Approach to Pharmacokinetic Profiling

This guide has demonstrated the synergistic relationship between in vitro and in vivo pharmacokinetic studies in the evaluation of a new chemical entity, 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol. Through a series of well-defined in vitro assays, we were able to generate early predictions of the compound's metabolic fate, distribution, and potential for drug-drug interactions. The subsequent in vivo study in a rodent model provided a holistic view of its pharmacokinetic profile, allowing for a critical comparison with our initial predictions.

The hypothetical data presented here illustrates a scenario of good correlation between the in vitro and in vivo findings, which increases our confidence in the predictive power of our early screening assays. However, it is crucial to acknowledge that discrepancies can and do occur, often due to factors not fully captured by simple in vitro systems, such as the involvement of drug transporters or extrahepatic metabolism. A thorough understanding of both the strengths and limitations of each experimental system is therefore essential for the successful translation of a promising compound from the laboratory to the clinic.

References

  • Vertex AI Search. (2025, July 15).
  • Vertex AI Search. (2026, January 19).
  • Frontage Labor
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  • Domainex. Plasma Protein Binding Assay.
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  • PMC. In vitro-in vivo Pharmacokinetic correlation model for quality assurance of antiretroviral drugs.
  • PMC. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions.
  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping.
  • QPS Custom-Built Research. Plasma Protein Binding.
  • Vertex AI Search. Validation of a Bioanalytical Method for Measurement of Alprazolam in Human Plasma.
  • Patsnap Synapse. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study.
  • Labcorp. Advancing Drug Trials: Metabolic Stability & Pharmacokinetics.
  • Baranczewski, P., Stańczak, A., & Sułkowska-Ziaja, K. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453-472.
  • Patsnap Synapse. (2025, May 29).
  • Bienta. CYP450 inhibition assay (fluorogenic).
  • IntechOpen. (2021, December 22).
  • World Journal of Advanced Research and Reviews. (2025, February 23). In vivo–In Vitro correlation (IVIVC)
  • Enamine. LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450).
  • National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
  • Visikol. (2022, November 3). Plasma Protein Binding Assay.
  • Asian Journal of Pharmaceutical Research and Development. (2025, December 15).
  • International Journal of Pharmaceutical Sciences. (2026, February 23). Bio-Analytical Assay Methods for Estimation of Drugs in Human Plasma using LC–MS/MS: A Review.
  • WuXi AppTec.

Sources

The Discerning Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and chemical analysis, the unambiguous identification of novel molecular entities is paramount. Mass spectrometry (MS) stands as a cornerstone technique, offering profound insights into molecular structure through the analysis of fragmentation patterns. This guide provides an in-depth comparison of the electron ionization (EI) mass spectrometry fragmentation of 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol , a substituted piperidine derivative, against a structurally similar alternative, 1-Isobutyl-3-ethylpiperidin-4-ol . Through a detailed examination of their fragmentation pathways, we will illustrate how subtle structural differences, specifically the presence of a cyclopropylmethyl group versus an isobutyl group, yield distinct mass spectral fingerprints, enabling their confident differentiation.

Introduction to Piperidine Derivative Fragmentation

Piperidine and its derivatives are a ubiquitous structural motif in a vast array of pharmaceuticals and natural products.[1][2] Their fragmentation behavior in a mass spectrometer, particularly under electron ionization (EI), is governed by a set of well-established principles. The ionization process typically begins with the removal of an electron from the nitrogen atom, which has the lowest ionization energy in the molecule.[1] This initial event triggers a cascade of fragmentation reactions, primarily driven by the formation of stable ions and neutral losses.

The most dominant of these pathways is α-cleavage , which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[1][3] This process is highly favored as it leads to the formation of a resonance-stabilized iminium ion. The nature of the substituents on the piperidine ring and on the nitrogen atom heavily dictates the specifics of the fragmentation, providing a unique spectral signature for each analog.[1]

Predicted Fragmentation Pathway of 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol

The structure of 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol presents several key features that will influence its fragmentation: the N-cyclopropylmethyl group, the 3-ethyl substituent, and the 4-hydroxyl group. The molecular ion (M+) is expected at m/z 183.

The primary fragmentation is anticipated to be α-cleavage at the bond between the piperidine ring and the cyclopropylmethyl group, leading to the loss of a cyclopropylmethyl radical (•C₄H₇) and the formation of a stable iminium ion at m/z 128 . This is often a highly abundant ion in the spectra of N-substituted piperidines.

Another significant fragmentation pathway involves the cyclopropyl group itself. The cyclopropyl ring can undergo ring-opening to form an allyl radical, or the entire cyclopropyl group can be lost. The loss of the cyclopropyl radical (•C₃H₅) from the N-substituent would lead to a fragment at m/z 142 .

The hydroxyl group at the 4-position can be eliminated as a water molecule (H₂O), particularly after initial ring fragmentation, leading to ions at m/z 165 (M-18).

Further fragmentation of the piperidine ring itself, through various ring-opening and cleavage pathways, will generate a series of smaller, characteristic ions. For instance, cleavage of the bond between C2-C3 and C5-C6 can result in the formation of an ion at m/z 84 , a common fragment in piperidine-containing compounds.[4][5]

M 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol M+• m/z 183 F1 Loss of •C₃H₅ (cyclopropyl radical) M->F1 - C₃H₅• F2 Loss of H₂O (water) M->F2 - H₂O F3 α-Cleavage Loss of •C₄H₇ (cyclopropylmethyl radical) M->F3 - C₄H₇• Ion1 m/z 142 F1->Ion1 Ion2 m/z 165 F2->Ion2 Ion3 m/z 128 F3->Ion3 F4 Ring Fission Ion3->F4 Ion4 m/z 84 F4->Ion4

Caption: Predicted fragmentation of 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol.

Comparative Analysis: 1-Isobutyl-3-ethylpiperidin-4-ol

To highlight the diagnostic value of the cyclopropylmethyl group, we will compare its fragmentation pattern to that of 1-Isobutyl-3-ethylpiperidin-4-ol. This isomer has the same molecular weight (185 g/mol ), but the N-isobutyl group is expected to fragment differently. The molecular ion (M+) will be at m/z 185.

The primary α-cleavage for the isobutyl analog will involve the loss of an isobutyl radical (•C₄H₉), resulting in the same iminium ion at m/z 128 as the cyclopropylmethyl analog. However, a key distinguishing fragmentation will be the loss of a propyl radical (•C₃H₇) following a rearrangement, leading to a prominent ion at m/z 142 . While this m/z value is also predicted for the cyclopropylmethyl analog, the underlying mechanism and the relative abundance of other fragments will differ.

A significant point of differentiation will be the loss of a neutral isobutene molecule (C₄H₈) via a McLafferty-type rearrangement, if sterically feasible, which would produce an ion at m/z 129 . This pathway is not available to the cyclopropylmethyl analog.

M 1-Isobutyl-3-ethylpiperidin-4-ol M+• m/z 185 F1 Loss of •C₃H₇ (propyl radical) M->F1 - C₃H₇• F2 Loss of H₂O (water) M->F2 - H₂O F3 α-Cleavage Loss of •C₄H₉ (isobutyl radical) M->F3 - C₄H₉• F4 McLafferty Rearrangement Loss of C₄H₈ (isobutene) M->F4 - C₄H₈ Ion1 m/z 142 F1->Ion1 Ion2 m/z 167 F2->Ion2 Ion3 m/z 128 F3->Ion3 Ion4 m/z 129 F4->Ion4

Caption: Predicted fragmentation of 1-Isobutyl-3-ethylpiperidin-4-ol.

Data Summary and Comparison

Key Fragment (m/z)Proposed Origin in 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-olProposed Origin in 1-Isobutyl-3-ethylpiperidin-4-olDiagnostic Value
183/185 Molecular Ion (M+)Molecular Ion (M+)Confirms molecular weight
165/167 [M - H₂O]+[M - H₂O]+Indicates presence of a hydroxyl group
142 [M - C₃H₅•]+ (Loss of cyclopropyl radical)[M - C₃H₇•]+ (Loss of propyl radical)Potentially ambiguous, but relative intensity and other fragments provide context
129 Not expected[M - C₄H₈]+ (Loss of isobutene)Highly diagnostic for the isobutyl analog
128 [M - C₄H₇•]+ (α-cleavage, loss of cyclopropylmethyl radical)[M - C₄H₉•]+ (α-cleavage, loss of isobutyl radical)Common fragment, but its formation pathway differs
84 Piperidine ring fragmentPiperidine ring fragmentCharacteristic of the piperidine core

Experimental Protocol: GC-MS Analysis

To experimentally validate these predicted fragmentation patterns, the following Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended. GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like the piperidine derivatives discussed.[6][7]

1. Sample Preparation:

  • Dissolve 1 mg of the analyte (1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol or its analog) in 1 mL of a suitable solvent such as methanol or dichloromethane.

  • Perform serial dilutions to obtain a final concentration of approximately 10 µg/mL.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Inlet: Split/splitless injector, operated in splitless mode at 250°C.

  • Oven Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

3. Data Analysis:

  • Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.

  • Extract the mass spectrum from the chromatographic peak corresponding to the analyte.

  • Analyze the fragmentation pattern and compare it to the predicted pathways and reference spectra if available.

cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_analysis Data Analysis Dissolve Dissolve 1 mg in 1 mL Solvent Dilute Serial Dilution to 10 µg/mL Dissolve->Dilute Inject Inject into GC-MS Dilute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Fragment Fragmentation Ionize->Fragment Detect Mass Analysis (m/z 40-400) Fragment->Detect TIC Acquire Total Ion Chromatogram Detect->TIC Extract Extract Mass Spectrum TIC->Extract Compare Compare with Predicted Pattern Extract->Compare

Caption: Experimental workflow for GC-MS analysis of piperidine derivatives.

Conclusion

The detailed analysis of mass spectrometry fragmentation patterns provides a robust and reliable method for the structural elucidation of complex organic molecules. As demonstrated, while 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol and its isobutyl analog share a common piperidine core, the unique fragmentation behavior of the N-substituent allows for their clear and unambiguous differentiation. The presence of a cyclopropylmethyl group introduces specific fragmentation channels, such as the loss of a cyclopropyl radical, that are absent in the acyclic analog. Conversely, the isobutyl derivative exhibits characteristic neutral losses, like isobutene, that are diagnostic for its structure. This comparative guide underscores the power of mass spectrometry in providing detailed molecular fingerprints, an indispensable tool for researchers, scientists, and drug development professionals.

References

  • Characteristic GC-MS fragments for relevant piperidine alkaloids and anthraquinones.
  • Characteristic GC-MS fragments for relevant piperidine alkaloids and anthraquinones. - Scholars.Direct.
  • Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Deriv
  • ALKALOIDS | Gas Chromatography - ResearchG
  • Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs) - PubMed.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Mass Spectrometry: Fragment

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Safety Operating Guide

A Senior Application Scientist's Guide to Safely Handling 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

Hazard Assessment: Understanding the Risks

The foundation of any safety protocol is a thorough understanding of the potential hazards. Based on the piperidine scaffold, we must assume 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol presents a hazard profile that includes:

  • Corrosivity: Piperidine and its derivatives are known to be corrosive, capable of causing severe skin burns and serious eye damage.[1][2] Contact with these substances can lead to immediate and significant tissue damage.

  • Toxicity: Exposure through inhalation, ingestion, or skin contact can be harmful or even fatal.[1][3] Systemic effects may include irritation to the respiratory tract, nausea, and vomiting.[4]

  • Flammability: Many piperidine derivatives are flammable liquids that can form explosive vapor-air mixtures.[2][5] It is crucial to handle them away from ignition sources.[5][6]

Given these potential risks, a multi-layered approach to personal protective equipment (PPE) is not just recommended, but essential.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE must be deliberate and based on the anticipated hazards. All handling of 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol must be conducted within a certified chemical fume hood to minimize inhalation exposure.

Protection Type Required Equipment Rationale & Causality
Eye & Face Chemical safety goggles and a full-face shield.The high risk of corrosivity necessitates splash protection for the entire face. Standard safety glasses are insufficient.[4]
Skin & Body Flame-retardant lab coat and a chemical-resistant apron.A dual-layer approach protects against splashes of corrosive material and potential fire hazards.[7]
Hand Chemically resistant gloves (Nitrile or Neoprene).Piperidines can be absorbed through the skin.[4] Nitrile or neoprene gloves offer good resistance. Always double-glove and change gloves immediately after contact or after a maximum of two hours.
Respiratory Use within a chemical fume hood.A properly functioning chemical fume hood is the primary engineering control to prevent inhalation of toxic and corrosive vapors.[8] A respirator may be required for emergency situations.[8]

Procedural Workflow for Safe Handling and Emergencies

Adherence to a strict, step-by-step protocol minimizes the risk of exposure and ensures a controlled environment. The following workflow diagram illustrates the critical decision points from preparation to emergency response.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_emergency Emergency Response prep_ppe 1. Don Correct PPE (Goggles, Face Shield, FR Coat, Apron, Double Gloves) prep_hood 2. Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials 3. Assemble All Necessary Equipment & Reagents prep_hood->prep_materials handle_dispense 4. Dispense Compound in Fume Hood (Use non-sparking tools) prep_materials->handle_dispense Proceed to Handling handle_reaction 5. Perform Experiment handle_dispense->handle_reaction handle_cleanup 6. Quench & Prepare for Waste Disposal handle_reaction->handle_cleanup spill Spill Occurs handle_reaction->spill If Spill node_end End of Procedure handle_cleanup->node_end spill_alert Alert Colleagues & Evacuate if Necessary spill->spill_alert spill_contain Contain with Inert Absorbent spill_alert->spill_contain spill_dispose Collect & Dispose as Hazardous Waste spill_contain->spill_dispose

Caption: Workflow for Safe Handling and Emergency Response.

Step-by-Step Handling Protocol:
  • Preparation :

    • Ensure you have read and understood the safety information for piperidine and similar compounds.[9]

    • Don all required PPE as specified in the table above.

    • Verify that the chemical fume hood has a current certification and is functioning correctly.

    • Assemble all necessary glassware, reagents, and non-sparking tools inside the fume hood to minimize traffic in and out of the sash.[6]

  • Execution :

    • Carefully dispense the required amount of 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol. Ground and bond containers when transferring significant quantities to prevent static discharge.[5]

    • Keep the container tightly closed when not in use.[3]

    • Conduct all experimental steps within the fume hood.

    • Avoid contact with strong oxidizing agents and acids, as these are incompatible with piperidines.[5]

  • Post-Experiment :

    • Upon completion, quench any reactive materials as per your specific experimental protocol.

    • Segregate waste streams as described in the disposal plan below.

    • Wipe down the work area within the fume hood with an appropriate decontaminating solution.

    • Carefully remove PPE, starting with the outer gloves, then the apron, face shield, and lab coat. Remove inner gloves last.

    • Wash hands and forearms thoroughly with soap and water.[6]

Spill and Exposure Procedures

In Case of a Spill:

  • Alert & Assess: Immediately alert personnel in the vicinity. Assess the scale of the spill. If it is large or you are unsure how to handle it, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.

  • Contain: For small, manageable spills, use a spill kit with an inert absorbent material (e.g., sand or vermiculite) to contain the liquid. Do not use combustible materials like paper towels.[10]

  • Collect: Using non-sparking tools, carefully collect the absorbed material and place it into a labeled, sealable container for hazardous waste.[10]

  • Decontaminate: Clean the spill area thoroughly.

In Case of Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

Operational and Disposal Plan

Proper disposal is a critical component of the chemical lifecycle, mandated by regulations to protect personnel and the environment.[7]

Waste Segregation and Collection:

  • Designated Waste Container: Use a dedicated, clearly labeled, and chemically compatible container for all waste containing 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol.[7]

  • Labeling: The container must be labeled "Hazardous Waste" and include the full chemical name and associated hazard symbols (e.g., Corrosive, Toxic, Flammable).[11]

  • Liquid Waste: Collect all liquid residues, including reaction mixtures and solvent rinses, in this container.

  • Solid Waste: All contaminated solid materials, such as gloves, absorbent pads, and weighing papers, must be collected in a separate, clearly labeled solid hazardous waste container.[7]

  • Empty Containers: "Empty" containers must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). This rinsate is hazardous and must be collected in the liquid hazardous waste container. The rinsed container can then be managed according to your institution's specific guidelines.[7]

Storage and Disposal:

  • Keep all waste containers tightly sealed to prevent the escape of vapors.[7]

  • Store waste containers in a designated, well-ventilated satellite accumulation area, preferably with secondary containment.

  • Arrange for pickup and disposal through your institution's licensed hazardous waste disposal service. Never dispose of this chemical down the drain.[7]

By integrating these safety protocols into your daily laboratory operations, you create a self-validating system of protection that upholds the principles of scientific integrity and personal responsibility.

References

  • NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health.

  • Piperidine - SAFETY DATA SHEET. PENTA.

  • Piperidine - SAFETY DATA SHEET. Fisher Scientific.

  • 1-(2-Aminoethyl)piperidine - Safety Data Sheet. Santa Cruz Biotechnology.

  • Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals. Benchchem.

  • The Laboratory Standard | Office of Clinical and Research Safety. Vanderbilt University.

  • NIOSH Pocket Guide To Chemical Hazards - Enviro Safetech. Enviro Safetech.

  • Safety Data Sheet: Piperidine. Chemos GmbH & Co.KG.

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA).

  • OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group.

  • Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon OSHA.

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA).

  • Piperidine Safety Data Sheet. Jubilant Ingrevia.

  • Safety Data Sheet: Piperidine. Carl ROTH.

  • PIPERIDINE - HAZARD SUMMARY. New Jersey Department of Health.

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×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol
Reactant of Route 2
Reactant of Route 2
1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.